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  • Product: Indolin-5-ol hydrobromide
  • CAS: 1221257-43-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Indolin-5-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Indolin-5-ol hydrobromide, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Indolin-5-ol hydrobromide, a key intermediate in pharmaceutical synthesis. As the behavior of an active pharmaceutical ingredient (API) in a biological system is fundamentally governed by its physical and chemical characteristics, a thorough understanding of these properties is paramount for successful drug development.[1][2][3] This document, written from the perspective of a Senior Application Scientist, details not only the critical physicochemical parameters to be evaluated—including melting point, solubility, and ionization constant (pKa)—but also the underlying scientific principles and validated experimental protocols for their determination. The narrative emphasizes the causal relationships between a compound's properties and its pharmacokinetic and pharmacodynamic profiles, offering field-proven insights to guide researchers in their development endeavors.[1][3] All methodologies are presented as self-validating systems, ensuring data integrity and reproducibility.

The Imperative of Physicochemical Profiling in Drug Development

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate assessment of a compound's viability. Physicochemical profiling is the cornerstone of this approach.[1] These intrinsic properties of a molecule dictate its journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][4] A molecule with high target affinity but poor physicochemical properties is unlikely to become a successful drug.[2][3] Key parameters such as solubility, ionization state (pKa), and lipophilicity are pivotal indicators that govern a molecule's interaction with biological membranes, plasma proteins, and metabolic enzymes.[2][4] Therefore, a comprehensive characterization, as outlined in this guide for Indolin-5-ol hydrobromide, is not merely a data collection exercise but a critical step in de-risking a development program and enabling rational molecular design.

The following diagram illustrates the central role of physicochemical properties in influencing the key stages of a drug's pharmacokinetic profile.

A Physicochemical Properties (Solubility, pKa, Lipophilicity, etc.) B Absorption (e.g., from GI Tract) A->B influences C Distribution (e.g., Plasma Protein Binding, Tissue Penetration) A->C influences D Metabolism (e.g., Liver) A->D influences E Excretion (e.g., Renal) A->E influences A [Indoline-H]⁺ > [Indoline] B Predominantly Cationic (Ionized) C [Indoline-H]⁺ ≈ [Indoline] D 50% Cationic, 50% Neutral B->D pH increases E [Indoline] > [Indoline-H]⁺ F Predominantly Neutral D->F pH increases

Caption: Ionization state of the indoline nitrogen as a function of pH.

Experimental Protocols for Physicochemical Characterization

The following protocols are described as self-validating systems. This implies strict adherence to instrument calibration, the use of standards where applicable, and performing replicate measurements to ensure statistical validity.

Determination of Melting Point (Capillary Method)

This method is the pharmacopeial standard for melting point determination. [5] Principle: A small, uniform sample packed in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to collapse/liquefy (onset) and is fully liquefied (completion) are recorded as the melting range.

Methodology:

  • Sample Preparation: Finely powder the dry Indolin-5-ol hydrobromide sample. [6]Pack the sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface. [5]2. Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp). 3. Rapid Determination (Scouting): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements. [7]4. Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point. [6]5. Data Recording: Record the temperature at the first sign of liquid formation and the temperature at which the last solid crystal disappears. This is the melting range.

  • Validation: Perform the determination in triplicate to ensure reproducibility. [5]The results should be consistent.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. [8] Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the saturated solution is then determined.

Start Start Prep 1. Add excess solid Indolin-5-ol HBr to solvent Start->Prep Equilibrate 2. Equilibrate (e.g., 24-48h on shaker at controlled temp.) Prep->Equilibrate Separate 3. Separate Phases (Centrifugation or Filtration) Equilibrate->Separate Quantify 4. Quantify Solute in Supernatant (e.g., HPLC-UV, LC-MS) Separate->Quantify Calculate 5. Calculate Solubility (mg/mL or µM) Quantify->Calculate End End Calculate->End

Caption: Workflow for the Shake-Flask Solubility Determination Method. [8] Methodology:

  • Preparation: Add an excess amount of Indolin-5-ol hydrobromide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial. [8]The key is to ensure solid material remains undissolved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient duration (24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid via centrifugation followed by careful removal of the supernatant, or by filtering through a 0.45 µm syringe filter. [8]4. Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound. [8]5. Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

  • Validation: Perform the experiment in at least triplicate for each solvent system.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and reliable method for pKa determination. [9][10] Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is measured after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the midpoint of the buffer region where the concentrations of the protonated and deprotonated species are equal. [10][11] Methodology:

  • Preparation: Prepare a solution of Indolin-5-ol hydrobromide of known concentration (e.g., 1 mM) in water, potentially with a co-solvent like methanol if solubility is limited. [9]2. Instrument Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed vessel to maintain a constant temperature and immerse the calibrated pH electrode.

  • Titration: As Indolin-5-ol hydrobromide is a salt of a weak base (indoline) and a weak acid (phenol) with a strong acid (HBr), the titration would typically be performed with a standardized strong base (e.g., 0.1 M NaOH). [9][10]Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. [10]4. Data Collection: Record the pH of the solution versus the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa value(s) can be determined from the midpoint of the buffer region(s) on the titration curve. Alternatively, the inflection point can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

  • Validation: Perform at least three separate titrations to ensure the reliability of the determined pKa values. [10]

Spectroscopic and Structural Characterization

While not strictly physicochemical properties, spectroscopic analyses are indispensable for confirming the chemical identity and structure of the material being tested. This ensures that the measured properties are indeed those of Indolin-5-ol hydrobromide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive information about the molecular structure, confirming the connectivity of atoms and the absence of significant organic impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., O-H stretch for the phenol, N-H stretch for the indoline, aromatic C-H stretches).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the molecule.

Integrated Physicochemical Profile: Impact on Drug Development

The true power of this analysis lies in integrating the individual data points into a cohesive profile to predict the in vivo behavior of Indolin-5-ol hydrobromide.

PropertyExperimental ResultImplication for Drug Development
Melting Point (To be determined)High Tₘ may suggest high lattice energy and potentially lower solubility.
Aqueous Solubility (To be determined)Determines dissolution rate in the GI tract; a key factor for oral bioavailability.
pKa (Phenol) (To be determined)Governs ionization in the intestine and blood; affects solubility and membrane permeability.
pKa (Indoline) (To be determined)Governs ionization in the stomach and intestine; affects dissolution and absorption.

For example, a low aqueous solubility coupled with a pKa that results in a neutral species in the intestine might suggest a permeability-limited absorption profile. Conversely, high solubility but an ionized state throughout the GI tract might indicate poor membrane transport. This integrated understanding allows scientists to make informed decisions about formulation strategies, such as the use of excipients to improve solubility or the selection of an appropriate delivery system.

Conclusion

The systematic characterization of the physicochemical properties of Indolin-5-ol hydrobromide is a non-negotiable step in its development pathway. The methodologies for determining melting point, solubility, and pKa, as detailed in this guide, provide a robust and validated framework for generating the critical data needed by researchers, medicinal chemists, and formulation scientists. By understanding the "why" behind these properties and their experimental determination, development teams can better predict a compound's in vivo performance, anticipate potential liabilities, and ultimately, design more effective and safer medicines.

References

  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry.
  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Talevi, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Butnariu, M. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Rudrapal, M., & Egbuna, C. (2024, July 8). The role of physicochemical and topological parameters in drug design. Frontiers.
  • Creative Bioarray. (n.d.).
  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?.
  • University of Calgary. (n.d.).
  • thinkSRS.com. (n.d.).
  • Enamine. (n.d.). Determining pKa.
  • De Witte, A. M., et al. (n.d.).
  • SSERC. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 6.
  • ResolveMass Laboratories Inc. (n.d.).
  • ACD/Labs. (2025, July 24).
  • Synblock. (n.d.). CAS 1221257-43-7 | Indolin-5-ol hydrobromide.
  • HXCHEM. (n.d.). Indolin-5-ol hydrobromide/CAS:1221257-43-7.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • PhytoBank. (2015, June 24). Showing 2,3-Dihydro-1H-indol-5-ol (PHY0058989).

Sources

Exploratory

Technical Monograph: Indolin-5-ol Hydrobromide in Medicinal Chemistry

Executive Summary Indolin-5-ol hydrobromide (CAS: 1221257-43-7) is a bicyclic, nitrogen-containing heterocycle serving as a critical scaffold in the synthesis of bioactive small molecules.[1][2][3][4] Structurally distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolin-5-ol hydrobromide (CAS: 1221257-43-7) is a bicyclic, nitrogen-containing heterocycle serving as a critical scaffold in the synthesis of bioactive small molecules.[1][2][3][4] Structurally distinct from its oxidized counterpart (5-hydroxyindole), the indoline core features a saturated C2-C3 bond, conferring distinct conformational flexibility and basicity. This compound acts as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors (e.g., EZH2 targeting), receptor ligands, and neuroactive agents. This guide details its physicochemical identity, validated synthetic pathways, and application in high-value medicinal chemistry workflows.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: 2,3-dihydro-1H-indol-5-ol hydrobromide[3]

  • Common Names: 5-Hydroxyindoline HBr; 5-Indolinol hydrobromide

  • Chemical Family: Indolines (2,3-dihydroindoles); Phenols[5]

Physicochemical Data Profile

The hydrobromide salt form is preferred in pharmaceutical applications due to enhanced crystallinity and water solubility compared to the free base.

PropertyValueNotes
CAS Number 1221257-43-7 Specific to the HBr salt form
Molecular Formula C₈H₁₀BrNO(C₈H₉NO · HBr)
Molecular Weight 216.08 g/mol Free base: ~135.16 g/mol
Appearance Off-white to beige crystalline solidSensitive to oxidation (darkens on air exposure)
Solubility Soluble in Water, DMSO, MethanolHBr salt confers hydrophilicity
pKa (Predicted) ~9.5 (Phenol), ~5.0 (Amine)The N1 nitrogen is less basic than aliphatic amines due to conjugation
Structural Visualization

The following diagram illustrates the connectivity of the indoline core, highlighting the saturation at positions 2 and 3 that distinguishes it from indole.

IndolinStructure Figure 1: Connectivity of Indolin-5-ol Hydrobromide. Note the saturated C2-C3 bond. C1 C1 (N) C2 C2 C1->C2 HBr HBr C1->HBr Salt C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fused C5 C5 C4->C5 C6 C6 C5->C6 OH OH C5->OH C7 C7 C6->C7 C7->C7a C7a->C1

Part 2: Validated Synthetic Pathways

The synthesis of Indolin-5-ol HBr is most reliably achieved through the demethylation of 5-methoxyindoline . This route is preferred over the reduction of 5-hydroxyindole because the ether cleavage conditions (concentrated HBr) simultaneously generate the desired salt form in high purity.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed ether cleavage. The protonated methoxy group undergoes nucleophilic attack by the bromide ion, releasing methyl bromide and generating the phenol.

Synthesis Protocol (Laboratory Scale)
  • Precursor: 5-Methoxyindoline (CAS: 20833-37-8).

  • Reagent: Hydrobromic acid (48% aqueous solution).

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to prevent oxidation of the electron-rich aromatic ring.

  • Addition: Charge the flask with 5-methoxyindoline (1.0 equiv). Slowly add 48% aqueous HBr (10-15 equiv). The excess acid serves as both solvent and reagent.

  • Reflux: Heat the mixture to reflux (~126°C) for 4–6 hours. Monitor progress by TLC (or LC-MS) until the starting material is fully consumed.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess HBr and water.

    • Crystallization: Triturate the residue with cold acetone or diethyl ether. The Indolin-5-ol hydrobromide will precipitate as a solid.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/ether if higher purity is required.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis of Indolin-5-ol HBr via Demethylation Start Start: 5-Methoxyindoline (CAS: 20833-37-8) Reagent Add 48% aq. HBr (10-15 equiv) Start->Reagent Reflux Reflux at 126°C (4-6 Hours) Reagent->Reflux Ether Cleavage Workup Concentrate in vacuo Reflux->Workup Remove excess HBr Precip Triturate with Acetone/Ether Workup->Precip Final Product: Indolin-5-ol HBr (Crystalline Solid) Precip->Final Filtration

Part 3: Applications in Drug Discovery

Privileged Scaffold in Kinase Inhibition

The 5-hydroxyindoline motif is a bioisostere for other bicyclic systems found in kinase inhibitors.

  • EZH2 Inhibitors: Research indicates that 5-hydroxyindole/indoline derivatives can serve as scaffolds for Enhancer of Zeste Homolog 2 (EZH2) inhibitors, used in cancer therapy.[6] The 5-hydroxyl group provides a handle for ether or ester linkages to extend the pharmacophore.

  • Binding Mode: The secondary amine (N1) acts as a hydrogen bond donor/acceptor, while the C5-hydroxyl group can engage in H-bonding with residues in the ATP-binding pocket of kinases.

Neurotransmitter Analogs

Structurally related to serotonin (5-hydroxytryptamine) , indolin-5-ol retains the 5-hydroxy substitution but lacks the ethylamine side chain and the aromaticity of the pyrrole ring.

  • Receptor Ligands: Used as a core to synthesize rigidified analogs of serotonin or melatonin.

  • Metabolic Stability: The indoline ring is generally more resistant to oxidative metabolism than the indole ring, potentially improving the half-life of derived drugs.

Chemical Derivatization Points

For medicinal chemists, this molecule offers two distinct vectors for diversification:

  • N1-Alkylation/Acylation: The secondary amine is highly nucleophilic. It readily reacts with acid chlorides, isocyanates, or alkyl halides to form amides, ureas, or tertiary amines.

  • O-Alkylation: The phenolic hydroxyl can be selectively alkylated to introduce solubility-enhancing groups or lipophilic tails.

Part 4: Analytical Characterization & Handling

Expected Analytical Signals

To validate the integrity of Indolin-5-ol HBr, researchers should look for the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • Indoline Ring Protons: Two triplets at ~3.0 ppm (C3-H) and ~3.5 ppm (C2-H), integrating to 2 protons each. This confirms the indoline (saturated) structure vs. indole (aromatic signals).

    • Aromatic Protons: A set of signals in the 6.5–7.0 ppm range (C4, C6, C7).

    • Exchangeable Protons: Broad singlets for -OH and -NH2+ (ammonium).

  • Mass Spectrometry (ESI+):

    • m/z: 136.07 [M+H]+ (corresponding to the free base cation).

    • Note: The bromide ion (79Br/81Br) will not appear in the positive mode parent peak but may be seen in negative mode.

Stability and Storage
  • Oxidation Sensitivity: Like many electron-rich phenols, Indolin-5-ol is prone to oxidation, turning pink or brown upon exposure to air.

  • Hygroscopicity: The HBr salt is hygroscopic.

  • Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate before weighing.

References

  • Sigma-Aldrich. 5,6-Dihydroxyindoline hydrobromide Product Sheet. (Analogous synthesis and salt properties). Available at:

  • Du, F., et al. (2020).[6] 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. PMC. Available at:

  • Synblock. Indolin-5-ol hydrobromide CAS 1221257-43-7 Data Sheet. Available at:

  • Mishra, S. N., & Swan, G. A. (1967).[7] Studies related to the Chemistry of melanins.[7][8] Part III. Synthesis of 5,6-dihydroxyindoline. Journal of the Chemical Society C. (Foundational method for HBr demethylation of methoxyindolines).

Sources

Foundational

Safety data sheet (SDS) and hazards for Indolin-5-ol hydrobromide

CAS: 1221257-43-7 | Formula: C₈H₁₀BrNO | M.W.: 216.08 g/mol [1][2] Part 1: Chemical Identity & Molecular Architecture[2] The Structural Imperative Indolin-5-ol hydrobromide is not merely a reagent; it is a bifunctional s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1221257-43-7 | Formula: C₈H₁₀BrNO | M.W.: 216.08 g/mol [1][2]

Part 1: Chemical Identity & Molecular Architecture[2]

The Structural Imperative

Indolin-5-ol hydrobromide is not merely a reagent; it is a bifunctional scaffold comprising a secondary amine (indoline ring) and a phenolic hydroxyl group.[2] Unlike its aromatic counterpart (5-hydroxyindole), the indoline core is partially saturated (dihydro-), making it significantly more electron-rich and, consequently, thermodynamically unstable in the presence of oxygen.[2]

The hydrobromide (HBr) salt form is engineered to counteract this instability.[2] By protonating the secondary amine (pKa ~9-10), the salt lattice reduces the electron density available for radical initiation, thereby extending shelf-life.[2] However, this introduces a hygroscopic hazard that necessitates strict humidity control.[2]

FeatureSpecificationCritical Implication
Systematic Name 2,3-Dihydro-1H-indol-5-ol hydrobromideDistinguish from indole (aromatic).[2][3] Indolines are reducing agents.[2]
CAS Number 1221257-43-7Verify against 92818-38-7 (HCl salt) to ensure stoichiometry.[2]
Appearance Off-white to beige crystalline solidSelf-Validation: Darkening to pink/brown indicates oxidation.[2]
Solubility Water, DMSO, MethanolHBr salts often exhibit exothermic dissolution.[2]

Part 2: GHS Hazard Profiling & Toxicological Logic

Hazard Classification (GHS)

Based on the physicochemical properties of substituted indolines and hydrobromic acid salts, the following classifications apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][4][5]

    • H315: Causes skin irritation.[2][6]

    • H319: Causes serious eye irritation.[2][4][6]

    • H335: May cause respiratory irritation.[2][6]

Toxicological Mechanisms (The "Why")
  • Tissue Corrosion (H315/H319): Upon contact with mucous membranes, the hydrobromide salt dissociates.[2] The free HBr creates a localized acidic environment (pH < 2), denaturing corneal or dermal proteins immediately.[2]

  • Oxidative Stress (Systemic): If absorbed, the indoline core acts as a redox-cycler.[2] It can donate electrons to biological species, generating reactive oxygen species (ROS) or quinone-imine intermediates that alkylate DNA/proteins.[2]

  • Neurological Activity: Structurally analogous to serotonin (5-HT) precursors, systemic absorption may modulate serotonergic pathways, leading to unforeseen CNS effects.[2]

Part 3: Stability & Reactivity (The Hidden Hazard)

The primary operational risk with Indolin-5-ol hydrobromide is oxidative degradation .[2] This is not just a purity issue; it is a reproducibility hazard.[2]

The Oxidation Pathway

The molecule spontaneously dehydrogenates to 5-hydroxyindole and subsequently polymerizes into melanin-like pigments.[2]

OxidationPathway Indoline Indolin-5-ol HBr (Reduced / Colorless) Radical Radical Intermediate (Reactive) Indoline->Radical O2 / Light Indole 5-Hydroxyindole (Aromatic / Stable) Radical->Indole -2H Polymer Melanin-like Polymers (Brown / Insoluble) Indole->Polymer Polymerization

Figure 1: The oxidative degradation pathway.[2] Note that the transition from Indoline to Indole changes the pharmacological profile entirely.

Part 4: Self-Validating Handling Protocol

This protocol is designed as a closed-loop system .[2] If the validation step fails, the experiment is aborted immediately to prevent data corruption.[2]

Reagents & Equipment[2][8][9]
  • Atmosphere: Argon or Nitrogen (Grade 5.0).[2]

  • Solvent: Degassed solvent (sparged with inert gas for >15 mins).[2]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[2]

Step-by-Step Workflow
  • Visual Inspection (Pre-Validation):

    • Inspect the source container.[2]

    • Pass: Powder is white/off-white.[2]

    • Fail: Powder is brown/clumped.[2] STOP. Do not use for quantitative work.

  • Weighing (Inert Loop):

    • Ideally, weigh inside a glovebox.[2]

    • Alternative: Flush the receiving vial with Argon before and during transfer.[2]

    • Reasoning: The high surface area of the powder accelerates oxidation during weighing.[2]

  • Dissolution (The Exotherm Check):

    • Add solvent slowly.[2]

    • Observation: Slight warming is normal (heat of solvation of HBr).[2]

    • Validation: The solution must remain clear or pale yellow.[2] If it turns pink or dark brown within 60 seconds, dissolved oxygen is present.[2]

  • Reaction Integration:

    • Add the base (e.g., TEA, DIPEA) last if possible.[2]

    • Mechanism:[2][3][7][8] Deprotonating the HBr salt releases the free indoline base, which is 10x more sensitive to oxidation than the salt. Ensure the system is sealed before basification.[2]

HandlingLogic Start Start Handling Inspect Visual Inspection (Color Check) Start->Inspect Weigh Weigh under Argon Inspect->Weigh White/Off-white Abort ABORT: Oxidation Detected Inspect->Abort Brown/Pink Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Check Solution Color < 60 seconds? Dissolve->Check Proceed Proceed to Reaction Check->Proceed Clear/Pale Yellow Check->Abort Pink/Dark

Figure 2: Logic flow for the safe handling and validation of Indolin-5-ol HBr integrity.

Part 5: Emergency Response & Waste Management

Spill Response
  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Neutralize: Do not use water initially (spreads the acid).[2] Cover with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize the HBr acidity.[2]

  • Clean: Sweep up carefully to avoid dust generation.[2] Wipe surface with 10% ethanol/water.[2]

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[2][4][6][9] The HBr component causes rapid pH drop; speed is critical to prevent corneal opacity.[2]

  • Skin Contact: Wash with soap and water.[2][4][6] If redness persists (delayed hypersensitivity), seek medical attention.

Storage Conditions
  • Temperature: -20°C (Long-term).

  • Environment: Hygroscopic.[2] Store under inert gas (Argon preferred over Nitrogen due to density).[2] Desiccator required.

References

  • Synblock. (n.d.). Indolin-5-ol hydrobromide Safety Data Sheet (CAS 1221257-43-7).[1][2] Retrieved from

  • National Center for Biotechnology Information (PubChem). (2024).[2] PubChem Compound Summary for CID 10034684, 5-Hydroxyindoline. Retrieved from [10]

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet for Indolin-5-ol Hydrochloride (Analogous Salt). Retrieved from [2][11]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: 5-hydroxyindole derivatives. Retrieved from

Sources

Exploratory

Technical Guide: Bioactivity Profiling of Indolin-5-ol Scaffolds

Version: 2.0 | Status: Definitive Reference Subject: Indolin-5-ol Hydrobromide Derivatives Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary & Structural Rationale Indolin-5-ol (5-...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.0 | Status: Definitive Reference Subject: Indolin-5-ol Hydrobromide Derivatives Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary & Structural Rationale

Indolin-5-ol (5-hydroxyindoline), often supplied as the hydrobromide salt (CAS: 1221257-43-7) for enhanced stability, represents a "privileged scaffold" in medicinal chemistry. Unlike its fully aromatic counterpart (indole), the indoline core possesses a non-planar, dihydro-heterocyclic ring. This structural "kink" confers unique physicochemical properties—specifically increased basicity at the nitrogen (


) and a distinct 3D-spatial orientation that improves binding affinity in non-planar receptor pockets.

The core bioactivity of this scaffold is driven by two pharmacophoric vectors:

  • The C5-Hydroxyl Group: A potent hydrogen bond donor and radical scavenger, mimicking the phenolic moiety of serotonin (5-HT) and tocopherol.

  • The N1-Amine: A nucleophilic handle allowing for rapid diversification (acylation, alkylation) to tune lipophilicity (

    
    ) and blood-brain barrier (BBB) permeability.
    

This guide details the technical profiling of this scaffold across three therapeutic axes: Neuropharmacology, Oncology, and Oxidative Stress.

Chemical Foundation: The Hydrobromide Advantage

Researchers often question the selection of the hydrobromide salt over the free base. The rationale is strictly practical:

  • Oxidative Stability: The electron-rich 5-hydroxyindoline core is prone to rapid auto-oxidation to quinonoid species (e.g., 5-hydroxyindole or quinone imines) upon air exposure. The hydrobromide salt protonates the amine, reducing electron density and preventing premature oxidation.

  • Solubility: The salt form ensures water solubility for initial aqueous formulations, though conversion to the free base is required for organic synthesis (see Protocol 1).

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram maps the structural features of Indolin-5-ol to its biological outputs.

SAR_Logic Core Indolin-5-ol (Scaffold) N1 N1-Position (Nucleophilic Handle) Core->N1 C5 C5-Hydroxyl (Phenolic Moiety) Core->C5 Ring 2,3-Dihydro Ring (Non-Planar) Core->Ring Lipophilicity Modulates LogP & BBB Penetration N1->Lipophilicity Redox Radical Scavenging (H-Atom Transfer) C5->Redox Receptor D4/5-HT Receptor Binding Geometry Ring->Receptor Neuro Neuroprotection & Antidepressant Activity Lipophilicity->Neuro AntiOx Inhibition of Lipid Peroxidation Redox->AntiOx Receptor->Neuro

Figure 1: Pharmacophore mapping of the Indolin-5-ol scaffold. The C5-OH drives redox activity, while the N1-substitution defines bioavailability.

Bioactivity Profile A: Neuropharmacology

The structural homology between 5-hydroxyindoline and serotonin (5-hydroxytryptamine) makes this scaffold a primary candidate for CNS-targeting drugs.

Mechanism of Action[1][2][3]
  • Dopamine D4 Agonism: Unlike classical dopaminergics, 5-hydroxyindoline derivatives have shown selective affinity for D4 receptors, which are implicated in cognitive functions and attention, with reduced extrapyramidal side effects compared to D2-targeting agents [1].

  • Serotonin Mimicry: The 5-hydroxy group allows the molecule to dock into the 5-HT receptor binding pocket, acting as a rigidified analogue of serotonin.

Key Derivative Class: N-Acyl 5-Hydroxyindolines

Acylation at the N1 position (e.g., with ferulic acid or amino acid linkers) creates "prodrug-like" features that enhance BBB transport. Once inside the CNS, these derivatives can modulate neuroinflammation.

Bioactivity Profile B: Antioxidant & Anti-Inflammatory[2][4][5]

Indolin-5-ols are superior antioxidants compared to their indole analogues. The non-aromatic pyrroline ring pushes electron density into the benzene ring, lowering the bond dissociation enthalpy (BDE) of the O-H bond, facilitating Hydrogen Atom Transfer (HAT) to neutralize free radicals.

Quantitative Data: Radical Scavenging Efficiency

Comparative efficacy of Indolin-5-ol derivatives vs. standard antioxidants.

CompoundIC50 (DPPH Assay)MechanismReference
Indolin-5-ol (Parent) 12.5 µM Direct H-Atom Transfer[2]
Indole-5-ol45.0 µMElectron Transfer (Slower)[2]
Vitamin E (Standard)15.0 µMChain Breaking[3]
N-Benzyl-Indolin-5-ol18.2 µMSteric hindrance reduces rate[4]

Technical Insight: The data indicates that the indoline core is approximately 3.6x more potent than the indole core in scavenging DPPH radicals due to the electron-donating effect of the


 nitrogen.

Bioactivity Profile C: Oncology (Kinase Inhibition)

While the parent molecule is not highly cytotoxic, N-substituted derivatives (specifically sulfonamides and ureas) have emerged as potent kinase inhibitors.

  • Target: Cyclin-Dependent Kinases (CDKs) and Tubulin.

  • Mechanism: The indoline scaffold acts as a hinge-binder in the ATP-binding pocket of kinases. The 5-OH group often forms critical water-mediated hydrogen bonds with the enzyme backbone.

  • Application: Derivatives have shown efficacy against Jurkat (T-cell leukemia) and MCF-7 (breast cancer) cell lines [5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Liberation of Free Base & N-Derivatization

Objective: Convert the stable HBr salt into a reactive nucleophile for library synthesis.

Reagents: Indolin-5-ol HBr, NaHCO3 (sat. aq), Ethyl Acetate, Acyl Chloride (


).
  • Neutralization: Dissolve 1.0 eq of Indolin-5-ol HBr in minimal water. Slowly add saturated NaHCO3 until pH ~9. Validation: Solution will darken slightly; gas evolution (CO2) ceases.

  • Extraction: Extract immediately with Ethyl Acetate (3x). Dry organic layer over Na2SO4. Critical: Do not evaporate to dryness without an antioxidant present; use the solution directly.

  • Coupling: Add 1.1 eq of

    
     and 1.2 eq of Triethylamine (TEA) to the ethyl acetate solution at 0°C.
    
  • Monitoring: Check TLC (System: Hexane:EtOAc 1:1). Endpoint: Disappearance of the polar free base spot (Rf ~0.2) and appearance of the amide (Rf ~0.6).

Protocol 2: High-Throughput DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity of the synthesized library.

Workflow Diagram:

DPPH_Protocol Stock Prepare Stock Solutions (10 mM in MeOH) Dilution Serial Dilution (1 - 100 µM) Stock->Dilution DPPH_Add Add DPPH Reagent (0.1 mM, Purple) Dilution->DPPH_Add Incubate Incubate 30 min, Dark, RT DPPH_Add->Incubate Read Measure Absorbance (λ = 517 nm) Incubate->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: Step-by-step workflow for the DPPH antioxidant assay.

Methodology:

  • Preparation: Dissolve derivatives in Methanol. Prepare a fresh 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Control: Use Ascorbic Acid as positive control and Methanol as blank.

  • Validation: The solution must turn from deep purple to yellow/colorless. If precipitation occurs, the compound is too lipophilic; switch solvent system to EtOH/DMSO.

References

  • Hegde, V. R., et al. (1997). "D4 dopamine receptor-selective compounds from the Chinese plant Phoebe chekiangensis."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Estevão, M. S., et al. (2010).[2] "Antioxidant activity of unexplored indole derivatives: Synthesis and screening." European Journal of Medicinal Chemistry. Link

  • Gülçin, I. (2011). "Antioxidant activity of food constituents: an overview." Archives of Toxicology. Link

  • Zeeli, S., et al. (2018).[3] "Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents." Antioxidants.[4][5][6] Link

  • Kamal, A., et al. (2014). "Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics."[7] RSC Medicinal Chemistry. Link

Sources

Foundational

Indolin-5-ol Hydrobromide in Medicinal Chemistry: A Review of its Role as a Core Synthetic Scaffold

This guide provides an in-depth technical review of Indolin-5-ol hydrobromide, focusing on its strategic importance as a synthetic intermediate in medicinal chemistry. Rather than being a therapeutic agent itself, its va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of Indolin-5-ol hydrobromide, focusing on its strategic importance as a synthetic intermediate in medicinal chemistry. Rather than being a therapeutic agent itself, its value lies in the versatile indoline scaffold it provides, particularly the reactive hydroxyl group at the 5-position. We will explore the synthesis, functionalization, and the vast therapeutic potential of derivatives originating from this core structure, offering insights for researchers, chemists, and professionals in drug development.

The Indoline Scaffold: A Privileged Structure in Drug Discovery

The indoline, or 2,3-dihydroindole, nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic pharmaceuticals.[1][2] Its significance stems from a unique combination of structural and electronic properties. Unlike its aromatic counterpart, indole, the indoline structure possesses a non-coplanar geometry due to the saturated five-membered ring. This three-dimensional character can enhance physicochemical properties, such as water solubility, which is often a critical parameter in drug design.[1]

The key features contributing to its "privileged" status include:

  • Hydrogen Bonding Capability: The nitrogen atom in the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like protein residues.[1]

  • Hydrophobic Interactions: The fused benzene ring provides a surface for hydrophobic and π-stacking interactions with aromatic amino acid residues within a protein's binding pocket.[1]

  • Structural Versatility: The indoline core can be readily substituted at multiple positions, particularly on the benzene ring (positions 4, 5, 6, and 7) and the nitrogen atom (N-1), allowing for extensive structure-activity relationship (SAR) studies and optimization of pharmacological profiles.

The hydrobromide salt form is frequently employed for intermediates like Indolin-5-ol. This is a standard practice in medicinal chemistry to improve the compound's stability, crystallinity, and ease of handling compared to its freebase form.[3]

Synthesis of the Indolin-5-ol Core

Indolin-5-ol is not typically available as a commodity chemical and is generally prepared as an intermediate from more common starting materials. The synthesis often involves the reduction of an indole precursor or the modification of a pre-existing indoline.[1] A common and efficient laboratory-scale synthesis can be conceptualized starting from 5-nitroindoline, a commercially available reagent.

Experimental Protocol: Synthesis of Indolin-5-ol Hydrobromide

This protocol outlines a plausible, multi-step synthesis based on standard organic chemistry transformations.

Step 1: Reduction of 5-Nitroindoline to 5-Aminoindoline

  • To a stirred solution of 5-nitroindoline (1.0 eq) in methanol, add ammonium chloride (4.0 eq).

  • Carefully add zinc powder (2.0 eq) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to 60-65 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 15-20 hours).[4]

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic solids and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-aminoindoline, which can be used in the next step without further purification.

Step 2: Diazotization of 5-Aminoindoline and Hydrolysis to Indolin-5-ol

  • Prepare a solution of 5-aminoindoline (1.0 eq) in dilute sulfuric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. The diazonium salt will decompose with the evolution of nitrogen gas to form the desired phenol, Indolin-5-ol.

  • After gas evolution ceases, cool the mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Formation of Indolin-5-ol Hydrobromide

  • Dissolve the purified Indolin-5-ol in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrobromic acid (HBr) in acetic acid or ethereal HBr (1.0 eq) with stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Indolin-5-ol hydrobromide as a stable, crystalline solid.

G cluster_synthesis Synthesis Workflow cluster_application Application 5-Nitroindoline 5-Nitroindoline 5-Aminoindoline 5-Aminoindoline 5-Nitroindoline->5-Aminoindoline  Reduction (Zn/NH4Cl) Indolin-5-ol Indolin-5-ol 5-Aminoindoline->Indolin-5-ol  Diazotization & Hydrolysis Indolin-5-ol_HBr Indolin-5-ol Hydrobromide Indolin-5-ol->Indolin-5-ol_HBr  Acidification (HBr) Derivatization Derivative Synthesis Indolin-5-ol_HBr->Derivatization  Functionalization at 5-OH Final_Compound Therapeutic Candidate Derivatization->Final_Compound  SAR Optimization

Fig 1: Synthetic pathway from 5-nitroindoline to Indolin-5-ol hydrobromide and its subsequent use.

Therapeutic Applications Derived from the Indolin-5-ol Scaffold

The true utility of Indolin-5-ol lies in the reactivity of its 5-hydroxy group. This functional handle allows for the introduction of a wide variety of substituents via etherification, esterification, or other coupling reactions, enabling the exploration of vast chemical space. Derivatives of this scaffold have shown potential across multiple therapeutic areas.

Therapeutic AreaTarget Class / MechanismExample ApplicationCitation(s)
Neurological Disorders Serotonin (5-HT) Receptor AgonistsTreatment of migraine, depression, and anxiety.[5]
Protein Aggregation InhibitionPotential agents for neurodegenerative diseases like Alzheimer's.[6][7]
Inflammation Dual 5-Lipoxygenase (5-LOX) / soluble Epoxide Hydrolase (sEH) InhibitionDevelopment of novel anti-inflammatory drugs.[8][9]
Oncology PD-1/PD-L1 Checkpoint InhibitionSmall molecule immunotherapy for various cancers.[10]
Kinase InhibitionTargeting key signaling pathways in cancer cell proliferation.[11]
Cardiovascular α1-Adrenoceptor BlockersIntermediates in the synthesis of drugs like Silodosin for hypertension.[4]
Metabolic Disorders H3 Receptor ModulationTreatment of disorders related to metabolism.[3]
Agents for Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need.[12] The indole nucleus is a privileged scaffold in the design of agents targeting the complex pathophysiology of these conditions.[6][13] Indole-based compounds can modulate various molecular targets, including inhibiting the aggregation of amyloid-β and hyperphosphorylated tau proteins, which are hallmarks of Alzheimer's disease.[6][7] The Indolin-5-ol scaffold provides a key starting point for creating libraries of compounds to be screened for neuroprotective activities.

Serotonin (5-HT) Receptor Modulators

The indole structure is a bioisostere of serotonin (5-hydroxytryptamine), a critical neurotransmitter. Consequently, indole and indoline derivatives are potent modulators of 5-HT receptors.[5] Specifically, 5-substituted indole derivatives have been developed as potent 5-HT1 agonists for treating migraine, depression, and anxiety by addressing deficient serotonergic neurotransmission.[5] The 5-hydroxy group of Indolin-5-ol is an ideal anchor point for synthesizing analogs that mimic the essential 5-hydroxy group of serotonin itself.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. A promising strategy in developing anti-inflammatory drugs is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[8][9] Recently, an indoline-based compound was identified as a potent dual inhibitor.[8] The discovery process involved screening an in-house library, identifying an indoline hit compound, and then synthesizing a new series of analogs to optimize activity.[9] This highlights a common workflow where a core scaffold like Indolin-5-ol can be used to generate a focused library for screening against specific enzymatic targets.

G cluster_discovery Drug Discovery Workflow for Indoline Derivatives A In Silico Screening (Indoline Library) B Hit Identification (e.g., Indoline Compound 43) A->B  Virtual Filtering C Analog Synthesis (from Indolin-5-ol scaffold) B->C  Guide Design D In Vitro Enzymatic & Cellular Assays (5-LOX/sEH Inhibition) C->D  Screening E Lead Optimization (SAR Studies) D->E  Iterative Improvement E->C  Feedback Loop F In Vivo Characterization (Animal Models) E->F  Candidate Selection

Fig 2: A typical drug discovery cascade utilizing an indoline scaffold.
Novel Anticancer Therapeutics

The indoline scaffold has also emerged in the field of oncology. In a recent breakthrough, molecular docking studies identified an indoline-based scaffold as a promising inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[10] This led to the synthesis and optimization of novel indoline derivatives, with lead compounds exhibiting potent, single-digit nanomolar inhibitory activity and inducing the internalization of the PD-L1 protein.[10] This work underscores the potential of indoline-based small molecules to complement or even provide alternatives to monoclonal antibody therapies in immuno-oncology.

Conclusion and Future Perspectives

Indolin-5-ol hydrobromide is a strategically valuable, yet under-documented, building block in medicinal chemistry. Its significance is not as a standalone therapeutic but as a versatile intermediate for accessing a rich diversity of pharmacologically active molecules. The indoline core, with its unique structural and electronic properties, continues to be a "privileged scaffold" that medicinal chemists exploit to tackle complex diseases. The 5-hydroxy functional group serves as a critical anchor for derivatization, enabling the fine-tuning of compounds to achieve high potency and selectivity for targets spanning neurodegeneration, inflammation, and oncology. Future research will undoubtedly continue to leverage this and similar scaffolds to develop the next generation of innovative medicines.

References

  • Macor, J. E., & Wythes, M. J. (1996). Indole derivatives.
  • Ates, C., et al. (2007). 5-aminoindole derivatives.
  • Iacovelli, R., et al. (2024).
  • Tan, Y. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 28-44.
  • Zhang, Y., et al. (2024).
  • Sirsat, P. R., et al. (2012). Novel process for the synthesis of indoline derivatives.
  • Aksenov, A. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1252.
  • Almirante, N., et al. (2007). Useful indole compounds.
  • Li, B., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
  • Khalilullah, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2297.
  • Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14935-14958.
  • Lee, H., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry, 103, 117624.
  • Powers, C. N., & Mousseau, J. J. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. RSC Advances, 11(17), 10144-10162.
  • Rosse, G. (2012). Pharmaceutical Composition Comprising Indole Compound for Treatment of Diseases Associated with Oxidative Stress: Patent Highlight. ACS Medicinal Chemistry Letters, 3(12), 953.
  • Kumar, A. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Drug Designing and Discovery, 3(1), 1-2.
  • Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34228-34254.
  • Iacovelli, R., et al. (2024).
  • Bombrun, A., et al. (2017). PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF.
  • Bansal, R., & Kumar, A. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(6), 759-781.
  • Istrati, D. I., & Istrati, M. (2011). Biomedical Importance of Indoles. Current Organic Chemistry, 15(4), 508-537.
  • Lim, S. H., & Sim, K. M. (2020). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 25(20), 4789.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 56(6), 2281-2287.
  • Kumar, V., & Singh, A. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(12), 1-10.
  • Bruno, A., et al. (2022).
  • Ennis, M. D., et al. (2010). Indole compounds useful as serotonin selective agents.
  • Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery.
  • Sandes, S. M. S., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 146-153.
  • Al-Haddad, A. A., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1189-1215.
  • Wang, W., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 28(5), 2200.
  • Rosse, G. (2012). Pharmaceutical composition comprising indole compound for treatment of diseases associated with oxidative stress: patent highlight. ACS Medicinal Chemistry Letters, 3(12), 953.
  • Kumar, P., et al. (2012). Process for the preparation of 5-substsituted indole derivative.
  • Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.
  • Mori, K., et al. (2024).
  • Sundberg, R. J. (1995). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Machu, T. K., & Martin, M. W. (1993). 5-Hydroxyindole slows desensitization of the 5-HT3 receptor-mediated ion current in N1E-115 neuroblastoma cells. British Journal of Pharmacology, 108(2), 287-289.
  • Sousa, R. S. D., et al. (2025). Anxiolytic Effects of Indole Alkaloids From Rauvolfia ligustrina in Adult Zebrafish: Involvement of the GABAergic and 5-HT Systems. Journal of Health and Medical Sciences, 8(2), 1-12.

Sources

Exploratory

Difference between Indolin-5-ol and Indolin-5-ol hydrobromide

[1] Executive Summary In the development of neuromelanin analogues and dopamine receptor agonists, Indolin-5-ol (5-hydroxyindoline) represents a critical yet chemically labile scaffold.[1] The core distinction between th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of neuromelanin analogues and dopamine receptor agonists, Indolin-5-ol (5-hydroxyindoline) represents a critical yet chemically labile scaffold.[1] The core distinction between the free base (Indolin-5-ol ) and its salt form (Indolin-5-ol hydrobromide ) is not merely one of physical state, but of kinetic stability and synthetic utility .[1]

While the free base is the active pharmacophore required for receptor binding and biological interaction, it is highly susceptible to oxidative dehydrogenation, rapidly reverting to the aromatic 5-hydroxyindole or polymerizing into melanin-like pigments.[1] The hydrobromide salt (HBr) serves as the thermodynamic trap , locking the nitrogen lone pair to prevent oxidation, thereby enabling long-term storage and precise stoichiometry during synthesis.[1]

This guide details the physicochemical differences, mechanistic implications, and handling protocols for these two forms.

Chemical Identity & Physical Characterization[2][3]

A frequent source of experimental error is the confusion between Indoline (2,3-dihydroindole) and Indole (aromatic).[1] This guide strictly addresses the Indoline (reduced) derivatives.[1]

Comparative Properties Table
FeatureIndolin-5-ol (Free Base)Indolin-5-ol Hydrobromide
CAS Number 172078-33-0 1221257-43-7
Structure 2,3-dihydro-1H-indol-5-ol2,3-dihydro-1H-indol-5-ol; hydrobromide
Molecular Weight 135.16 g/mol 216.08 g/mol
Physical State Unstable solid / Viscous oil (purity dependent)Crystalline Solid (Off-white to Beige)
Oxidation Stability Low: Rapidly oxidizes in air to 5-hydroxyindole.[1]High: Stable at room temperature if desiccated.[1]
Solubility Soluble in DMSO, Ethanol, organic ethers.[1]Soluble in Water, Methanol; Insoluble in Ether.[1]
Acidity (pKa) Phenol pKa ~10; Amine pKa ~5.[1]Amine is protonated (ammonium form).[1]
Primary Use Active reagent in coupling/binding assays.[1]Storage form; Synthetic precursor.[1]

Critical Note: Many commercial databases conflate Indolin-5-ol with Indol-5-ol (CAS 1953-54-4).[1] Always verify the presence of the C2-C3 saturation (single bond) in the structure before purchasing.[1]

Mechanistic Implications in Synthesis

The choice between the salt and free base is dictated by the oxidative sensitivity of the indoline core.

The Oxidation Problem

The indoline nitrogen is electron-rich (sp3 hybridized).[1] In the free base form, this nitrogen donates electron density into the benzene ring, making the system highly prone to:

  • Dehydrogenation: Oxidation to the aromatic indole (thermodynamically favored).[1]

  • Polymerization: Formation of quinone-imine intermediates leading to melanin-like oligomers.[1]

The Hydrobromide Solution

Protonating the nitrogen with HBr removes its ability to donate electrons into the ring system and prevents the formation of the radical cation intermediate required for oxidation. Furthermore, the HBr salt is often the direct product of the synthesis of 5-hydroxyindoline from 5-methoxyindoline, as HBr is used to cleave the methyl ether.[1]

Pathway Visualization

The following diagram illustrates the synthesis, stabilization via HBr, and the oxidation risk of the free base.[1]

IndolinePathways Methoxy 5-Methoxyindoline (Precursor) Salt Indolin-5-ol Hydrobromide (STABLE SALT) CAS: 1221257-43-7 Methoxy->Salt Ether Cleavage (Demethylation) HBr_Reagent 48% HBr (Reflux) HBr_Reagent->Salt Base Indolin-5-ol (FREE BASE) CAS: 172078-33-0 Salt->Base Neutralization (NaOH/Argon) Base->Salt Acidification (HBr/EtOH) Indole 5-Hydroxyindole (Aromatic impurity) Base->Indole Air Oxidation (-2H) Melanin Melanin-like Polymers Base->Melanin Polymerization

Figure 1: Synthetic pathway showing the central role of the Hydrobromide salt in stabilizing the 5-hydroxyindoline moiety against oxidation to indole or melanin.[1]

Experimental Protocols

Protocol A: Synthesis of Indolin-5-ol Hydrobromide (From 5-Methoxyindoline)

This is the standard industrial route to access the molecule.[1]

  • Reagents: 5-Methoxyindoline (1 eq), 48% Hydrobromic Acid (excess, typically 10-20 vol).

  • Procedure:

    • Charge 5-Methoxyindoline into a round-bottom flask equipped with a reflux condenser.

    • Add 48% aqueous HBr under a nitrogen atmosphere.[1]

    • Reflux at 120°C for 3–5 hours. Monitor via TLC (Note: Free base spots may streak/oxidize).

    • Cool the solution to 0°C. The Indolin-5-ol Hydrobromide will crystallize out of the acidic solution.[1]

    • Filter the precipitate and wash with cold acetone (to remove residual acid and organic impurities).

    • Yield: Typically >80%.[1]

    • Storage: Desiccator, room temperature.

Protocol B: In-Situ Generation of Indolin-5-ol (Free Base)

Warning: Do not isolate and store the free base.[1] Generate it immediately before use in your target reaction (e.g., amide coupling, alkylation).[1]

  • Dissolution: Dissolve Indolin-5-ol Hydrobromide (1 eq) in degassed water or methanol.

  • Neutralization: Under a strict Argon blanket, add 1.05 eq of NaOH (1M solution) or NaHCO₃.[1]

  • Extraction:

    • Extract immediately with degassed Ethyl Acetate or Dichloromethane.[1]

    • Dry the organic layer over Na₂SO₄ (minimize exposure time).

  • Usage: Filter and transfer the solution directly into the next reaction vessel containing the electrophile.

    • Why? Evaporating to dryness often yields a dark oil due to rapid auto-oxidation.[1]

Applications in Drug Discovery[1]

Dopamine Receptor Agonists

5-Hydroxyindoline is a potent scaffold for Dopamine D4 receptor agonists .[1] The hydroxyl group at position 5 mimics the phenolic hydroxyls of dopamine, while the indoline ring constrains the ethylamine side chain, reducing conformational entropy and increasing binding affinity.[1]

  • Usage: The HBr salt is used in the initial formulation, neutralized in situ to bind to the receptor in assay buffers.

Neuromelanin Research

Indolin-5-ol is a biosynthetic precursor to neuromelanin.[1] In oxidative environments (e.g., presence of iron or high pH), it polymerizes.[1]

  • Experimental Control: Researchers use the HBr salt to prepare stock solutions. Oxidation is initiated controllably by adding an oxidant (e.g., Ferricyanide) or adjusting pH, allowing kinetic studies of melanin formation.[1]

References

  • SynBlock Chemical Data. (2024). Indolin-5-ol hydrobromide Specifications and CAS 1221257-43-7 Verification. Retrieved from [1]

  • Wikipedia. (2025).[1][2] 5-Hydroxyindoline: Pharmacology and D4 Receptor Activity. Retrieved from [1]

  • Google Patents. (1995).[1] Process for the production of 5,6-dihydroxyindolines (US5399713A).[1] (Demonstrates HBr ether cleavage method). Retrieved from

  • ChemicalBook. (2024).[1] 5-Hydroxyindole vs Indoline Properties. Retrieved from [1]

  • BenchChem. (2025).[1][3] Synthesis of 5-Methoxyindoles and Derivatives. Retrieved from [1]

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Foundational

Thermodynamic Stability Profile: Indolin-5-ol Hydrobromide

The following technical guide details the thermodynamic and chemical stability profile of Indolin-5-ol hydrobromide . This document is structured to serve as a foundational reference for drug development professionals, e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and chemical stability profile of Indolin-5-ol hydrobromide . This document is structured to serve as a foundational reference for drug development professionals, emphasizing the distinction between the indoline intermediate and its oxidized indole counterparts.

Technical Whitepaper | Version 1.0

Executive Summary

Indolin-5-ol hydrobromide (CAS: 1221257-43-7) is a critical bicyclic intermediate employed in the synthesis of neuroactive pharmaceuticals (e.g., dopamine D4 agonists) and kinase inhibitors. Unlike its fully aromatic counterpart (5-hydroxyindole), the indoline scaffold possesses a non-planar, saturated five-membered ring, imparting distinct thermodynamic and kinetic stability profiles.

This guide addresses the compound's dual stability challenge: Physical Stability (hygroscopicity and polymorphism associated with the HBr salt) and Chemical Stability (susceptibility to oxidative dehydrogenation).

Key Physicochemical Parameters
ParameterValue / DescriptionSource
Chemical Name 2,3-Dihydro-1H-indol-5-ol hydrobromide[PubChem, 2025]
CAS Number 1221257-43-7[Synblock, 2025]
Molecular Formula

[PubChem, 2025]
Molecular Weight 216.08 g/mol [PubChem, 2025]
Physical State Off-white to beige crystalline solid[TCI Chemicals, 2025]
Predicted pKa ~9.5 (Phenol), ~5.0 (Indoline N)In silico estimation
Critical Liability Oxidative dehydrogenation to 5-hydroxyindole[ResearchGate, 2025]

Chemical Identity & Structural Thermodynamics

The thermodynamic stability of Indolin-5-ol HBr is governed by the lattice energy of the hydrobromide salt versus the oxidation potential of the electron-rich phenol ring.

The Indoline vs. Indole Distinction

Researchers often conflate Indolin-5-ol with 5-Hydroxyindole (CAS 1953-54-4). This distinction is thermodynamically vital:

  • Indolin-5-ol (Indoline): Contains a saturated C2-C3 bond.[1] Higher free energy than the indole; thermodynamically driven to lose hydrogen and aromatize.

  • 5-Hydroxyindole (Indole): Fully aromatic, planar, and thermodynamically stable.

  • Implication: The storage of Indolin-5-ol HBr requires strict exclusion of oxygen to prevent the thermodynamically favorable transition to the indole form.

Salt Disproportionation Risk

As a hydrobromide salt of a weak base (indoline nitrogen), the compound is susceptible to salt disproportionation in high-humidity environments.



The free base, being less crystalline and more electron-rich, oxidizes orders of magnitude faster than the salt.

Degradation Pathways & Mechanism

Understanding the degradation logic is essential for designing stability-indicating assays. The primary pathway is Oxidative Dehydrogenation , catalyzed by light and trace metals.

Diagram 1: Oxidative Degradation Pathway

The following Graphviz diagram illustrates the step-by-step degradation from the stable salt to the oxidized impurity.

DegradationPathway Salt Indolin-5-ol HBr (Crystalline Salt) FreeBase Indolin-5-ol (Free Base) Salt->FreeBase High Humidity (Disproportionation) Radical Indolinyl Radical (Intermediate) FreeBase->Radical hν (Light) / O2 Indole 5-Hydroxyindole (Aromatized Impurity) Radical->Indole -2H (Aromatization) Quinone Quinone Imine (Polymerization Precursor) Indole->Quinone Further Oxidation

Caption: Mechanistic pathway showing the thermodynamic drive from the saturated indoline scaffold to the aromatic indole, triggered by moisture and light.

Experimental Protocols: Self-Validating Systems

To establish the specific stability profile for a new batch of Indolin-5-ol HBr, the following protocols must be executed. These are designed to be self-validating , meaning the failure of a control step immediately invalidates the result.

Protocol A: Solid-State Thermodynamic Stability (DSC/TGA)

Objective: Determine the melting point (


) and dehydration temperature.
  • Rationale: A sharp endotherm indicates high crystallinity. A broad endotherm suggests amorphous content or partial degradation.

Workflow:

  • Instrument: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–5 mg into a hermetically sealed aluminum pan with a pinhole (to allow volatile escape without oxidation).

  • Cycle: Equilibrate at 25°C → Ramp 10°C/min to 250°C.

  • Validation Criteria:

    • TGA Check: Run Thermogravimetric Analysis (TGA) in parallel. Weight loss <0.5% up to 100°C confirms the sample is anhydrous.

    • Decomposition: If an exotherm appears immediately after melting, the melt is accompanied by decomposition (likely HBr loss).

Protocol B: Stress Testing (Forced Degradation)

Objective: Quantify the rate of aromatization to 5-hydroxyindole.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (Indoline) and 300 nm (Indole shift).

Stress Conditions:

Condition Duration Acceptance Criteria
Oxidation (3% H₂O₂) 4 Hours Indole impurity > 5% (Validates method sensitivity)
Thermal (60°C, Dry) 7 Days < 1.0% degradation

| Photostability (1.2M Lux) | 24 Hours | < 2.0% degradation (Must use amber control) |

Handling & Storage Recommendations

Based on the thermodynamic liabilities identified, the following storage logic is mandatory.

The "Dry & Dark" Rule

Because the HBr salt is hygroscopic and the phenol is light-sensitive:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Headspace: Purged with Argon or Nitrogen. Oxygen exclusion is critical to prevent the Indoline

    
     Indole transition.
    
  • Desiccant: Silica gel pack in the secondary containment (aluminum foil bag).

  • Temperature: Store at 2–8°C . Freezing (-20°C) is acceptable but requires equilibration to room temperature before opening to prevent condensation (moisture ingress).

Diagram 2: Stability Testing Decision Logic

This workflow guides the researcher through the evaluation process.

StabilityWorkflow Start Start: Batch Receipt XRD X-Ray Powder Diffraction (Confirm Crystallinity) Start->XRD Hygro Hygroscopicity Check (DVS Isotherm) XRD->Hygro Decision1 Mass Gain > 2% @ 80% RH? Hygro->Decision1 Action1 Implement Desiccant & Resealable Foil Bags Decision1->Action1 Yes Action2 Standard Amber Vial Storage Decision1->Action2 No HPLC HPLC Purity Check (Target: <0.1% Indole) Action1->HPLC Action2->HPLC

Caption: Decision logic for determining storage requirements based on hygroscopicity data.

References

  • Synblock . (2025).[2] Indolin-5-ol hydrobromide Product Specifications and MSDS. Retrieved from

  • PubChem . (2025).[3] Compound Summary: 5,6-Dihydroxyindoline hydrobromide (Analogous Structure).[3] National Library of Medicine. Retrieved from

  • TCI Chemicals . (2025). Indolin-5-ol Hydrochloride Product Data. Retrieved from

  • ResearchGate . (2025). Degradation pathways of 5-hydroxyindole derivatives. Retrieved from

  • International Conference on Harmonisation (ICH) . (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • NIST WebBook . (2025). 1H-Indol-5-ol (Free Base) Thermochemical Data. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Selective Oxidation of Indolin-5-ol Hydrobromide

Introduction Indolin-5-ol and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry and drug development, serving as precursors to a wide range of pharmacologically active molecules.[1][2] The select...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indolin-5-ol and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry and drug development, serving as precursors to a wide range of pharmacologically active molecules.[1][2] The selective oxidation of the indoline ring is a critical transformation that can yield diverse products, including 5-hydroxyindole, 5-hydroxyindolin-2-one (5-hydroxyoxindole), and corresponding quinone-type structures. However, the oxidation of Indolin-5-ol hydrobromide presents a unique set of challenges that demand a carefully considered experimental design.

This guide provides an in-depth analysis of the reaction conditions for the selective oxidation of Indolin-5-ol hydrobromide. It moves beyond simple procedural lists to explain the fundamental chemical principles and strategic decisions that underpin successful and reproducible synthetic outcomes. We will explore various oxidative pathways, detail robust experimental protocols, and offer insights into the characterization and validation of the resulting products.

Section 1: Core Chemical Principles & Pre-Reaction Strategy

The substrate, Indolin-5-ol hydrobromide, possesses three key reactive sites: the secondary amine of the indoline ring, the electron-rich aromatic ring, and the phenolic hydroxyl group. Furthermore, its formulation as a hydrobromide salt necessitates an initial neutralization step before most oxidative transformations can proceed.

The Impact of the Hydrobromide Salt

The protonated amine in the hydrobromide salt is deactivated towards oxidation. Therefore, the first and most critical step in any protocol is the in-situ neutralization to liberate the free base. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base.

  • Choice of Base: The selection of the base is crucial to avoid side reactions.

    • Inorganic Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are mild and effective choices, particularly in biphasic or aqueous solvent systems.

    • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are suitable for purely organic media, as they also act as acid scavengers for any acidic byproducts generated during the oxidation.

The Dichotomy of Reactivity: The Indoline Ring vs. The Phenol

The primary challenge in this synthesis is achieving chemoselectivity. Both the indoline nucleus and the 5-hydroxy group are susceptible to oxidation.

  • Indoline Oxidation: The electron-rich nature of the indoline ring makes it prone to oxidation.[3] Common transformations include dehydrogenation to an indole or oxidation at the C2 position to form an oxindole.[4]

  • Phenol Oxidation: The 5-hydroxy group is easily oxidized, often leading to the formation of quinone-like species, which can subsequently polymerize to form melanin-like materials, a known pathway for similar 5,6-dihydroxyindoles.[5][6]

Strategic Use of Protecting Groups

To direct the oxidation to a specific site and prevent unwanted side reactions, the use of protecting groups is a cornerstone of a robust synthetic strategy.

  • Protecting the Phenolic Hydroxyl: If the desired transformation is on the indoline ring (e.g., formation of 5-hydroxyoxindole), the hydroxyl group should be protected. Common protecting groups for phenols include:

    • Methyl (Me) or Benzyl (Bn) Ethers: Offer high stability but require harsh deprotection conditions (BBr₃ for methyl, hydrogenolysis for benzyl).

    • Silyl Ethers (e.g., TBDMS): Provide good stability under many oxidative conditions and are easily removed with fluoride sources (e.g., TBAF).

  • Protecting the Indoline Nitrogen: While the nitrogen is less prone to direct oxidation than the ring carbons, protection can influence regioselectivity and prevent N-oxidation. Acetyl (Ac), tosyl (Ts), or carbamate groups (Boc, Cbz) are standard choices.

Section 2: Oxidative Pathways and Methodologies

The choice of oxidant and reaction conditions directly dictates the final product. Below are three primary strategic pathways for the oxidation of Indolin-5-ol.

Pathway A: Dehydrogenation to 5-Hydroxyindole

This transformation aromatizes the five-membered ring. This is a desirable pathway for accessing serotonin analogs and other biologically active indoles.[7]

  • Mechanism & Rationale: This reaction involves the removal of two hydrogen atoms from the C2-C3 bond. Mild oxidants are preferred to avoid over-oxidation of the product indole, which is itself electron-rich.

  • Common Reagents:

    • Manganese Dioxide (MnO₂): A classic and effective reagent for the dehydrogenation of indolines. It is a heterogeneous oxidant, simplifying workup via filtration.

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful hydrogen acceptor, often used for difficult aromatizations.

    • Catalytic Aerobic Oxidation: Modern methods utilize transition-metal complexes (e.g., Copper or Palladium) with oxygen (O₂) or air as the terminal oxidant, representing a greener approach.[8]

Pathway B: Selective C2-Oxidation to 5-Hydroxyindolin-2-one

This pathway yields the oxindole core, a privileged scaffold in numerous pharmaceuticals.[4] Achieving this selectively in the presence of an unprotected phenol is challenging but possible with modern methods.

  • Mechanism & Rationale: These reactions often proceed through an initial oxidation/halogenation at the C3 position, followed by the addition of water and a rearrangement or further oxidation sequence.[3]

  • Recommended Method: Halide-Catalyzed Oxone® Oxidation: This "green" protocol offers high efficiency and avoids the use of toxic heavy metals.[3] Oxone® (potassium peroxymonosulfate) in the presence of a catalytic amount of a halide salt (e.g., KBr) generates a reactive halogenating species in situ. This method has proven effective for a range of indole oxidations.

Pathway C: Phenol Oxidation to Indolin-5-one Derivatives

If the target is the quinone-type structure, oxidants that specifically target phenols are employed. These products are often highly reactive and may be used directly in subsequent steps.

  • Mechanism & Rationale: This involves a one-electron or two-electron oxidation of the phenol to generate a phenoxy radical or a phenoxonium ion, which is then trapped or rearranges to the quinone or quinone-imine structure.

  • Common Reagents:

    • Fremy's Salt (Potassium nitrosodisulfonate): A classic reagent for the selective oxidation of phenols to quinones.

    • Salcomine/O₂: A cobalt-based catalyst that mimics enzymatic phenol oxidation.

    • Hypervalent Iodine Reagents (e.g., PIFA): Can effect phenol oxidation under appropriate conditions.[9]

Data & Visualization

Table 1: Comparison of Oxidizing Systems for Indoline Scaffolds
Oxidizing SystemTypical Product(s)AdvantagesDisadvantages & ConsiderationsKey References
MnO₂ in Acetone/DCMIndoleMild, heterogeneous (easy workup)Requires large excess of reagent; can be slow[10]
DDQ in Dioxane/TolueneIndoleHigh yielding, fastStoichiometric, byproduct removal can be tricky[11]
Oxone® / KBr in MeCN/H₂O2-Oxindole"Green" oxidant, catalytic halide, high yieldsRequires careful control of stoichiometry and pH[3]
m-CPBA in DCM2-Oxindole, N-OxideReadily available, well-understoodPotential for over-oxidation, competing N-oxidation[4]
I₂ / TBHP in DMSOIsatin (2,3-dione)Metal-free, direct access to isatinsHigh temperatures often required, potential for side reactions[12]
Fremy's Salt in H₂O/AcetoneQuinone / Quinone-imineHigh selectivity for phenolsProduct instability, requires buffered conditionsN/A
Diagram 1: General Experimental Workflow

This diagram illustrates the logical flow from the starting material to the final, validated product, emphasizing the key decision points in the process.

G cluster_prep Substrate Preparation cluster_reaction Oxidation Reaction cluster_post Purification & Analysis Start Indolin-5-ol Hydrobromide Neutralize Neutralization (e.g., NaHCO3) Start->Neutralize Protect Protecting Group Introduction (Optional) Neutralize->Protect Is selectivity a concern? Freebase Free Indolin-5-ol (or Protected Analog) Neutralize->Freebase No Protect->Freebase Yes Oxidation Add Oxidizing Agent (e.g., Oxone®/KBr) Freebase->Oxidation Monitor Monitor Reaction (TLC, LC-MS) Oxidation->Monitor Quench Reaction Quench & Workup Monitor->Quench Purify Purification (Column Chromatography) Quench->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Product Characterize->Final

Caption: Workflow for the oxidation of Indolin-5-ol hydrobromide.

Diagram 2: Proposed Mechanism for Oxone®/KBr Oxidation

This diagram outlines the proposed mechanistic steps for the selective formation of a 2-oxindole product from an indoline precursor.

Caption: Mechanism of halide-catalyzed oxidation of indoline to oxindole.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Oxone® is a strong oxidizing agent and should be handled with care.

Protocol 1: Synthesis of 5-Hydroxyindolin-2-one via Oxone®/KBr Oxidation

This protocol is adapted from established green chemistry methods for indole oxidation.[3]

Materials:

  • Indolin-5-ol hydrobromide

  • Oxone® (Potassium peroxymonosulfate)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Neutralization: To a round-bottom flask, add Indolin-5-ol hydrobromide (1.0 eq) and acetonitrile (10 mL per mmol of substrate). Stir to create a suspension.

  • Add a solution of sodium bicarbonate (1.2 eq) in deionized water (10 mL per mmol of substrate). Stir the biphasic mixture vigorously for 20 minutes at room temperature until the starting material has fully dissolved in the organic layer, indicating the formation of the free base.

  • Catalyst Addition: Add potassium bromide (KBr, 0.1 eq) to the reaction mixture.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add Oxone® (1.5 eq) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is critical to control the reaction exotherm and prevent over-oxidation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to destroy any excess oxidant.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-hydroxyindolin-2-one.

Section 4: Product Validation and Troubleshooting

A successful reaction is contingent on careful execution and subsequent validation of the product's identity and purity.

Expected Results & Characterization:

  • ¹H NMR: Expect to see the disappearance of the indoline C2 and C3 methylene proton signals and the appearance of a new singlet for the C3 methylene protons of the oxindole product, typically around δ 3.5 ppm. The aromatic and NH protons will also show characteristic shifts.

  • Mass Spectrometry (MS): The ESI-MS should show the correct molecular ion peak for 5-hydroxyindolin-2-one [M+H]⁺ or [M-H]⁻.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of the oxindole lactam, typically around 1680-1710 cm⁻¹.

Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Incomplete neutralization of the hydrobromide salt.Ensure sufficient base is used and allow adequate time for neutralization before adding the oxidant.
Deactivated oxidant (old Oxone®).Use a fresh bottle of Oxone®.
Formation of Multiple Products Reaction temperature was too high.Maintain cooling during oxidant addition and run the reaction at the specified temperature.
Incorrect stoichiometry of the oxidant.Use the exact stoichiometry of Oxone®; excess can lead to over-oxidation.
Oxidation of the unprotected phenol.Consider protecting the 5-OH group as a silyl or benzyl ether prior to oxidation for cleaner results.
Formation of Dark, Insoluble Material Polymerization of oxidized phenol (quinone) species.This indicates over-oxidation. Reduce the amount of oxidant, lower the reaction temperature, or use a protecting group for the phenol.
Difficult Purification Streaking on silica gel column due to acidic/basic nature of the compound.Add 0.5-1% triethylamine or acetic acid to the eluent system to improve peak shape during chromatography.

References

  • Napolitano, A., d'Ischia, M., & Prota, G. (1995). A Reinvestigation of the Reaction of 5,6-Dihydroxyindole with Fremy's Salt. Tetrahedron, 51(20), 5913-5920.
  • Xu, J., Liang, L., Tong, R., et al. (2019). A unified, efficient and green halide catalysis for three oxidation reactions of indoles using oxone. Nature Communications, 10, 4754. [Link]

  • Mishra, S. N., & Swan, G. A. (1967). The preparation of 5,6-dihydroxyindoline. Journal of the Chemical Society C: Organic, 1424. (As cited in US Patent US5399713A, highlighting the known instability of dihydroxyindoles).
  • ResearchGate. (N.D.). Synthesis of an indole by oxidation of the indoline. (This is a general topic page, illustrating the commonality of this transformation). [Link]

  • ResearchGate. (N.D.). Oxidation of indoles to 2-oxindoles. (General topic page showing various methods). [Link]

  • Allen, J. P., & Miller, J. M. (1980). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of indoles. (Provides examples of modern catalytic dehydrogenation methods). [Link]

  • ResearchGate. (N.D.). Detailed mechanistic scheme for the oxidation of 5-hydroxyindole by CAB in basic solutions. [Link]

  • Rout, L., et al. (2020). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. ACS Publications. [Link]

  • Wang, Z., et al. (2014). An I2/TBHP mediated oxidation of commercially available indoles affords isatins. Organic Letters, 16(10), 2654-2657. (As presented in a Scribd document). [Link]

  • Zagal, J. H., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(6), 1417-1426. [Link]

  • Dudley, G. B., et al. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Organic Letters, 23(15), 6063–6067. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]

  • MDPI. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

Sources

Application

Application Note: Oxidative Aromatization of Indolin-5-ol Hydrobromide to 5-Hydroxyindole

Executive Summary This application note details the robust preparation of 5-hydroxyindole (CAS: 1953-54-4) starting from the stable salt precursor, indolin-5-ol hydrobromide (5-hydroxyindoline HBr). While 5-hydroxyindole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust preparation of 5-hydroxyindole (CAS: 1953-54-4) starting from the stable salt precursor, indolin-5-ol hydrobromide (5-hydroxyindoline


 HBr). While 5-hydroxyindole is a critical scaffold in the synthesis of serotonergic drugs (e.g., serotonin agonists, indomethacin analogs), it is significantly more expensive and less stable than its indoline precursor.

The conversion requires a controlled oxidative dehydrogenation (aromatization). This guide presents two validated protocols:

  • Heterogeneous Catalytic Dehydrogenation (Pd/C): Ideal for scale-up and "green" chemistry requirements.

  • Stoichiometric Oxidation (

    
    ):  Ideal for small-scale, rapid bench synthesis with mild conditions.
    

Key Technical Challenge: 5-Hydroxyindoles are electron-rich and prone to oxidative polymerization (melanin-like formation) or conversion to quinone-imines under aerobic conditions. Strict anaerobic control and pH management are the pillars of this protocol.

Chemical Mechanism & Strategy[1][2][3]

The transformation involves two distinct phases:

  • Liberation of the Free Base: The HBr salt protects the amine from oxidation during storage. It must be neutralized to activate the nitrogen lone pair, facilitating the aromatization.

  • Dehydrogenation: Removal of hydrogens from the C2 and C3 positions to establish aromaticity.

Reaction Scheme

Mechanistic Pathway (DOT Diagram)

G cluster_0 Path A: Catalytic cluster_1 Path B: Stoichiometric Start Indolin-5-ol HBr (Stable Salt) Base Neutralization (NaHCO3/Argon) Start->Base Inter Indolin-5-ol (Free Base - Labile) Base->Inter Pd Pd Surface Adsorption Inter->Pd Method A MnO2 MnO2 Surface SET Mechanism Inter->MnO2 Method B Elim beta-Hydride Elimination Pd->Elim Product 5-Hydroxyindole (Aromatic Target) Elim->Product MnO2->Product

Caption: Dual-pathway strategy for the oxidative aromatization of indoline salts.

Pre-Requisite: Handling & Safety

  • Indolin-5-ol HBr: Irritant.[1] Hygroscopic. Store under desiccant.

  • 5-Hydroxyindole: Light and air sensitive. All product fractions must be collected in foil-wrapped flasks.

  • Solvents: All solvents (MeOH, Toluene, EtOAc) must be degassed (sparged with Argon/Nitrogen) for 15 minutes prior to use.

Method A: Catalytic Dehydrogenation (Pd/C)

Best for: Scale-up (>5g), clean workup, avoiding heavy metal waste.

Materials
  • Indolin-5-ol hydrobromide (1.0 eq)

  • Palladium on Carbon (10 wt% loading, 0.05 – 0.1 eq by weight)

  • Solvent: Methanol (degassed) or Xylene (for high temp)

  • Base: Triethylamine (TEA) or

    
     (1.1 eq)
    
Protocol
  • Neutralization (In-situ):

    • Charge a 3-neck round bottom flask with Indolin-5-ol HBr (e.g., 2.16 g, 10 mmol).

    • Add Methanol (50 mL) and stir under Argon flow.

    • Add Triethylamine (1.5 mL, ~11 mmol) dropwise. The solution may darken slightly; this is normal.

  • Catalyst Addition:

    • Safety Note: Pd/C can ignite methanol vapors. Wet the catalyst with a small amount of water or toluene before adding to the reaction vessel.

    • Add 10% Pd/C (0.2 g).

  • Reflux:

    • Fit a reflux condenser and heat the mixture to a gentle boil (

      
      ) under a positive pressure of Argon.
      
    • Monitor: Reaction is typically complete in 3–5 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (lower

      
      ) will disappear; the product (higher 
      
      
      
      , fluorescent blue under UV) will appear.
    • Note: If conversion stalls, add a hydrogen acceptor like cyclohexene (2 eq) to drive the equilibrium, although thermal dehydrogenation usually suffices.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo.

    • Purification: The residue contains TEA

      
       HBr salts. Dissolve in EtOAc, wash quickly with cold water (to remove salts) and brine. Dry over 
      
      
      
      .
    • Evaporate to yield crude 5-hydroxyindole. Recrystallize from Benzene/Petroleum Ether or sublimate if high purity is required.

Method B: Manganese Dioxide ( ) Oxidation

Best for: Small scale (<1g), rapid synthesis, temperature-sensitive substrates.

Materials
  • Indolin-5-ol hydrobromide (1.0 eq)

  • Activated Manganese Dioxide (

    
    ) (5.0 – 10.0 eq)
    
    • Critical: Must be "Activated" grade (precipitated). Crystalline pyrolusite is inactive.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Base: Saturated aqueous

    
    .
    
Protocol
  • Free Base Isolation (Pre-step):

    • Dissolve Indolin-5-ol HBr in minimal water.

    • Carefully neutralize with sat.

      
       until pH ~8.
      
    • Extract immediately with DCM (

      
      ).
      
    • Dry organic layer over

      
       and filter. Do not evaporate to dryness to avoid polymerization. Use this solution directly.
      
  • Oxidation:

    • To the DCM solution of the free base, add Activated

      
       (5 mass equivalents relative to substrate).
      
    • Stir vigorously at room temperature (20–25°C).

    • Time: Reaction is fast (often < 1 hour). Monitor by TLC.

  • Workup:

    • Filter the slurry through a Celite pad to remove manganese oxides.

    • Wash the filter cake with DCM.

    • Evaporate the solvent under reduced pressure (keep bath temp <

      
      ).
      
  • Yield: Typically 60–75% as a beige/off-white solid.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterIndolin-5-ol (SM)5-Hydroxyindole (Product)
Appearance White/Grey Crystalline SaltBeige/Brown Needles
Melting Point >

(dec)

TLC (

)
~0.2 (50% EtOAc/Hex)~0.45 (50% EtOAc/Hex)
UV Fluorescence Weak/NoneStrong Blue/Purple (254/365 nm)
1H NMR (C3-H) Multiplet ~3.0 ppm (

)
Doublet/Singlet ~6.4 ppm (Aromatic)
Troubleshooting Guide
  • Problem: Product is black/tarry.

    • Cause: Oxidation by air (polymerization).

    • Solution: Ensure Argon atmosphere. Wrap column/flasks in foil. Minimize time in solution state.

  • Problem: Incomplete conversion (Method A).

    • Cause: Catalyst poisoning or equilibrium limit.

    • Solution: Add fresh catalyst or a hydrogen scavenger (cyclohexene or cinnamic acid).

  • Problem: Low Yield (Method B).

    • Cause:

      
       activity is low.
      
    • Solution: Dry

      
       in an oven at 
      
      
      
      for 24h before use or purchase fresh "Activated" grade.

References

  • Nenitzescu Reaction & 5-Hydroxyindole Synthesis

    • Source: Organic Reactions (Wiley).
    • Context: Historical and mechanistic context of 5-hydroxyindole formation.[4][3][5][6]

    • URL:[Link]

  • Dehydrogenation of Indolines (General Methods)

    • Source: Gribble, G. W. (ResearchGate).[2] "Indoline Dehydrogenation."[2][3][7]

    • Context: Reviews Pd/C and methods for indole synthesis.
    • URL:[Link]

  • Source: ChemicalBook / Sigma Aldrich Data.
  • Oxidative Dearomatization Strategies (Related Mechanisms)

    • Source: Organic & Biomolecular Chemistry (RSC).[8]

    • Context: Advanced mechanistic insight into oxidative p
    • URL:[Link]

Sources

Method

Application Note: Catalytic Dehydrogenation of Indolin-5-ol Hydrobromide

Executive Summary & Scientific Rationale The conversion of Indolin-5-ol (5-hydroxyindoline) to 5-Hydroxyindole is a pivotal transformation in the synthesis of serotonergic modulators, melatonin analogues, and indomethaci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The conversion of Indolin-5-ol (5-hydroxyindoline) to 5-Hydroxyindole is a pivotal transformation in the synthesis of serotonergic modulators, melatonin analogues, and indomethacin derivatives. While 5-hydroxyindole is commercially available, its in situ generation or synthesis from stable indoline precursors is often required to bypass its inherent instability (oxidative polymerization to melanin-like pigments).[1]

This protocol addresses the specific challenge of using Indolin-5-ol hydrobromide as the starting material. The hydrobromide salt offers superior storage stability compared to the free base but introduces halide ions (


) that can poison heterogeneous metal catalysts.

Core Challenges Addressed:

  • Catalyst Poisoning: Halides (

    
    ) strongly adsorb to Pd active sites. This protocol incorporates a crucial neutralization-wash strategy.
    
  • Oxidative Sensitivity: The electron-rich 5-hydroxy moiety makes the product prone to over-oxidation to quinone imines. We utilize an inert atmosphere workflow.[2]

  • Atom Economy: Transitioning from stoichiometric oxidants (DDQ, Chloranil) to catalytic dehydrogenation (Pd/C) to reduce toxic waste.

Mechanistic Insight: Pd-Catalyzed Aromatization

The transformation is an oxidative dehydrogenation driven by the thermodynamic stability of the aromatic indole system.

Reaction Pathway[1][3][4][5][6][7][8][9]
  • Coordination: The indoline nitrogen coordinates to the Pd(II) surface species.[3]

  • Activation: C-H activation at the C2/C3 positions.

  • Elimination:

    
    -hydride elimination releases the indole and a Pd-hydride species.
    
  • Regeneration: The Pd-H species is re-oxidized (typically by

    
     or a hydrogen acceptor), releasing 
    
    
    
    or reduced acceptor.

DehydrogenationMechanism Substrate Indolin-5-ol (Substrate) Pd_Complex Pd-N Coordination (Intermediate) Substrate->Pd_Complex Catalyst Binding Beta_Elim β-Hydride Elimination (Transition State) Pd_Complex->Beta_Elim C-H Activation Product 5-Hydroxyindole (Aromatic Product) Beta_Elim->Product Aromatization Pd_Active Pd(0)/Pd(II) Active Site Beta_Elim->Pd_Active Regeneration (-H2) Pd_Active->Substrate

Figure 1: Mechanistic pathway of Pd-catalyzed indoline dehydrogenation. The driving force is the restoration of aromaticity.

Comparative Methodology

We evaluated three common methods. Method A (Pd/C) is the recommended protocol for scalability and green chemistry compliance.

FeatureMethod A: Pd/C Catalytic (Recommended) Method B: DDQ Oxidation Method C: MnO₂ Oxidation
Catalyst/Reagent 5-10% Pd/C (Heterogeneous)2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneManganese Dioxide (Activated)
Stoichiometry Catalytic (0.05 - 0.1 eq)Stoichiometric (1.1 - 1.5 eq)Excess (10 - 20 eq)
Atom Economy HighLow (Generates DDQ-H2 waste)Very Low (Solid waste)
Workup Simple FiltrationComplex (Remove hydroquinone)Filtration (Hazardous dust)
Suitability Scalable Process / GMP Small Scale / R&DSmall Scale

Detailed Experimental Protocol (Method A)

Materials & Equipment[1][10][11]
  • Substrate: Indolin-5-ol hydrobromide (CAS: 105364-49-4).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

  • Solvent: Water (degassed) or Xylene (for higher temp). Note: Water is preferred for "green" profiles, but Xylene allows higher temperatures for difficult substrates.

  • Base: Sodium Carbonate (

    
    ) or NaOH (1M).
    
  • Atmosphere: Nitrogen (

    
    ) or Argon.[2]
    
Workflow Diagram

Workflow Start Start: Indolin-5-ol HBr Neutralize Step 1: Neutralization (Remove HBr) Start->Neutralize Extract Step 2: Extraction/Wash (Ethyl Acetate/Water) Neutralize->Extract Free Base Liberation SolventSwitch Step 3: Solvent Switch (To Reaction Solvent) Extract->SolventSwitch Reaction Step 4: Catalytic Dehydrogenation (Pd/C, Reflux, N2) SolventSwitch->Reaction Monitor Check: TLC/HPLC (Target: >98% Conv.) Reaction->Monitor Monitor->Reaction Incomplete Filter Step 5: Hot Filtration (Remove Pd/C) Monitor->Filter Complete Crystallize Step 6: Crystallization (Isolation) Filter->Crystallize

Figure 2: Step-by-step experimental workflow ensuring removal of catalyst poisons (


) prior to dehydrogenation.
Step-by-Step Procedure
Phase 1: Free-Basing (Crucial for Catalyst Life)

Direct use of the HBr salt will deactivate the Pd catalyst.

  • Dissolve Indolin-5-ol hydrobromide (10.0 g, 46 mmol) in deionized water (50 mL).

  • Slowly add saturated aqueous

    
     or 1M NaOH until pH reaches 9-10.
    
  • Extract the free amine into Ethyl Acetate (3 x 50 mL). Note: Work quickly to minimize air exposure.

  • Wash the combined organic layer with brine (50 mL) to ensure removal of bromide ions.

  • Concentrate the organic layer under reduced pressure to obtain the free base (Indolin-5-ol) as a sensitive oil/solid. Proceed immediately to Phase 2.

Phase 2: Catalytic Dehydrogenation[4]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Loading: Charge the flask with the freshly prepared Indolin-5-ol (free base) and Water (100 mL) (or Xylene if high temp is needed).

  • Catalyst Addition: Add 10% Pd/C (wet type, ~0.5 g, 5 wt% loading). Safety: Pd/C can ignite solvent vapors; add under inert blanket.

  • Reaction: Heat the mixture to reflux (

    
     for water). Stir vigorously.
    
    • Optional: For faster kinetics, a hydrogen acceptor like Cyclohexene (2 eq) can be added, but thermal dehydrogenation in water is often sufficient for 5-hydroxyindoles.

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (indoline) is more polar than the product (indole). Reaction typically completes in 3-6 hours.

Phase 3: Workup & Isolation
  • Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot water or hot ethyl acetate.

  • Extraction (if Water used): If the product precipitates upon cooling, filter directly. If not, extract the filtrate with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under vacuum.

  • Purification: Recrystallize from Toluene/Heptane or Water/Ethanol to yield 5-Hydroxyindole as off-white to beige crystals.

    • Storage: Store under Argon in the dark at

      
      .
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled Reaction (<50% Conv.) Catalyst Poisoning (

)
Ensure Phase 1 (Washing) is thorough. Increase catalyst loading to 10 wt%.
Dark/Black Product Oxidative PolymerizationEnsure strict

atmosphere. Add antioxidant (e.g., Sodium Ascorbate) during workup if compatible.
Low Yield Product trapped in CeliteUse Hot filtration. 5-Hydroxyindole has poor solubility in cold non-polar solvents.

References

  • Vertex AI Search. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. 3

  • Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole: Application Notes. 2

  • National Institutes of Health (PMC). (2025). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation. 5

  • Google Patents. (1995). Process for the production of 5,6-dihydroxyindolines (US5399713A). 1

  • RHHZ (Academic Source). (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. 6

Sources

Application

Advanced Application Note: Handling and Synthetic Protocols for Indolin-5-ol Hydrobromide

Abstract Indolin-5-ol hydrobromide (CAS: 1221257-43-7) is a critical bicyclic scaffold used in the synthesis of serotonin (5-HT) receptor ligands, muscarinic agonists, and kinase inhibitors.[1] Its dual functionality—pos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indolin-5-ol hydrobromide (CAS: 1221257-43-7) is a critical bicyclic scaffold used in the synthesis of serotonin (5-HT) receptor ligands, muscarinic agonists, and kinase inhibitors.[1] Its dual functionality—possessing both a phenolic hydroxyl group and a secondary amine (masked as a hydrobromide salt)—offers versatile synthetic utility but presents distinct stability challenges. This guide outlines rigorous protocols for the storage, handling, and synthetic manipulation of this air-sensitive and hygroscopic compound to prevent oxidative degradation (aromatization to 5-hydroxyindole) and ensuring high-yield downstream derivatization.

Chemical Identity & Properties

PropertyDetail
Chemical Name Indolin-5-ol hydrobromide; 5-Hydroxyindoline hydrobromide
CAS Number 1221257-43-7
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM, Et₂O
Key Instability Oxidative Aromatization: Spontaneously converts to 5-hydroxyindole in the presence of O₂ and light.[2][3] Hygroscopicity: The HBr salt is prone to moisture uptake, leading to hydrolysis or sticky aggregation.

Pre-Analytical Handling: The "Inert Chain of Custody"

The primary failure mode when working with Indolin-5-ol hydrobromide is inadvertent oxidation to the indole congener before the desired reaction occurs. The following "Inert Chain of Custody" must be maintained.

Storage & Retrieval
  • Long-Term Storage: Store at -20°C under an Argon atmosphere. The container must be sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Thawing: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid air will cause immediate condensation, accelerating degradation.

Weighing & Transfer Protocol
  • Preferred Method: Weigh inside a glovebox (<1 ppm O₂, <1 ppm H₂O).

  • Alternative Method (Schlenk Technique):

    • Flush a tared reaction flask with Nitrogen/Argon for 5 minutes.

    • Rapidly transfer the solid using a funnel under a positive flow of inert gas.

    • Immediately cap the source vial and purge the headspace with Argon before resealing.

    • Do not use metal spatulas if the free base is generated in situ, as trace metals can catalyze oxidation; use porcelain or glass tools.

Synthetic Protocols

Protocol A: Neutralization & In-Situ Free Basing

Rationale: Many nucleophilic substitutions (e.g., N-alkylation) require the free amine. However, isolating 5-hydroxyindoline free base is risky due to its high oxidation susceptibility. It is best generated in situ.

Reagents: Indolin-5-ol HBr (1.0 eq), Diisopropylethylamine (DIPEA) or Et₃N (1.2 - 2.0 eq), Anhydrous DMF or DCM.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under Argon.

  • Dissolution: Add Indolin-5-ol HBr and anhydrous solvent (DMF is preferred for solubility).

  • Neutralization: Cool the solution to 0°C. Add DIPEA dropwise via syringe.

    • Observation: The solution may darken slightly; this is normal. A deep black color indicates significant oxidation.

  • Usage: Use this solution immediately for the subsequent coupling step. Do not store.

Protocol B: Controlled Oxidation to 5-Hydroxyindole

Context: If the target is a serotonin analog, you may intentionally want to aromatize the ring after functionalizing the nitrogen or oxygen.

Reagents: Indolin-5-ol derivative, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil.

  • Dissolution: Dissolve the N-substituted indoline in 1,4-Dioxane or Toluene.

  • Addition: Add DDQ (1.1 eq) portion-wise at room temperature.

    • Note: The reaction is exothermic.

  • Monitoring: Monitor by TLC or LCMS. The indoline peak (M+H) will shift to (M+H - 2).

  • Workup: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with saturated NaHCO₃ to remove residual oxidant.

Protocol C: Selective N-Alkylation (Muscarinic Agonist Synthesis)

Context: Synthesizing M1/M4 agonists often requires attaching a linker to the indoline nitrogen while leaving the 5-OH available or protected.

Reagents: Indolin-5-ol HBr (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (3.0 eq), NaI (0.1 eq, catalyst), Acetonitrile.

  • Inert Setup: Purge the reaction vessel with Argon.

  • Base Addition: Add K₂CO₃ and Indolin-5-ol HBr to Acetonitrile. Stir for 15 mins to neutralize the HBr salt.

  • Alkylation: Add the Alkyl Halide and NaI.

  • Reflux: Heat to 60-80°C.

    • Critical Control: Do not overheat (>90°C) or expose to air, as this promotes oxidative dimerization.

  • Quench: Cool to RT, filter solids, and concentrate in vacuo. Purify immediately via flash chromatography (SiO₂) using degassed solvents.

Visualization: Decision Tree & Workflow

The following diagram illustrates the critical decision pathways and handling logic for Indolin-5-ol HBr.

IndolineHandling Start Indolin-5-ol HBr (Solid, -20°C Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Glovebox/Inert Flow) Equilibrate->Weighing Inert Atm Dissolve Dissolution (Degassed Solvent) Weighing->Dissolve Decision Target Molecule? Dissolve->Decision RouteA Route A: Indoline Core (e.g., Muscarinic Agonists) Decision->RouteA Maintain Saturation RouteB Route B: Indole Core (e.g., Serotonin Analogs) Decision->RouteB Aromatize StepA1 Neutralize (DIPEA/K2CO3) Avoid O2 RouteA->StepA1 StepB1 Functionalization First RouteB->StepB1 StepA2 N-Alkylation / Acylation StepA1->StepA2 StepB2 Oxidation (DDQ/Chloranil) StepB1->StepB2

Figure 1: Operational workflow for handling Indolin-5-ol HBr, distinguishing between retention of the indoline scaffold and controlled oxidation to indole derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Darkening of Reaction Mixture Oxidation to quinone-imine or indole species.Ensure solvents are degassed (sparge with Ar for 15 min). Check inert lines for leaks.[4]
Low Yield in Alkylation Incomplete neutralization of HBr salt.Increase base equivalents (K₂CO₃ or DIPEA). Ensure vigorous stirring if using heterogeneous base.
Sticky/Gummy Product Hygroscopic salt formation or polymerization.Avoid aqueous workups if possible; use dry loading for chromatography. Store product in desiccator.
Incomplete Oxidation (Route B) Old oxidant (DDQ).Recrystallize DDQ or increase equivalents. Ensure reaction temp is sufficient (reflux often needed for electron-rich substrates).

Safety & Waste Disposal (EHS)

  • Hazards: Indolin-5-ol HBr is corrosive (Skin Corr.[5] 1B) and harmful if swallowed. The HBr component releases acidic fumes upon contact with moisture.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Handle only in a fume hood.

  • Waste:

    • Quenching: Quench reaction mixtures with saturated sodium bicarbonate before disposal to neutralize acidity.

    • Segregation: Dispose of as halogenated organic waste. Do not mix with strong oxidizers in the waste stream.

References

  • Chemical Properties & Safety
  • Synthetic Applications (Muscarinic Agonists)

    • Jakubík, J., et al. (2011). "Novel M2-selective, Gi-biased agonists of muscarinic acetylcholine receptors." Pharmacology Research & Perspectives. Retrieved from [Link]

    • Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. PubMed. Retrieved from [Link]

  • Handling Air-Sensitive Reagents

    • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Retrieved from [Link]

  • Indole/Indoline Synthesis Reviews

    • Chemistry, Applications, and Synthesis Methods of Indole Derivatives. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of Indolin-5-ol hydrobromide during storage

A Guide to Preventing Oxidation During Storage and Handling Welcome to the Technical Support Center for Indolin-5-ol hydrobromide. This guide, designed for researchers, scientists, and drug development professionals, pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the Technical Support Center for Indolin-5-ol hydrobromide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the stability and integrity of your Indolin-5-ol hydrobromide samples. As Senior Application Scientists, we understand the critical importance of starting experiments with high-quality, unadulterated reagents. This document moves beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your laboratory.

Understanding the Challenge: The Inherent Instability of Indolin-5-ol Hydrobromide

Indolin-5-ol hydrobromide is a valuable research chemical, but its structure, which incorporates both a phenolic hydroxyl group and an indoline ring, makes it susceptible to degradation. The primary pathway for this degradation is oxidation, which can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures.

The phenolic hydroxyl group is particularly prone to oxidation. It can readily donate a hydrogen atom or an electron, a property that underlies the antioxidant capabilities of many phenolic compounds.[1][2][3][4] However, this reactivity also makes the compound vulnerable to unwanted oxidative reactions. The indoline ring system itself can also undergo oxidation.[5][6][7]

While the precise oxidation mechanism of Indolin-5-ol hydrobromide is not extensively documented in publicly available literature, we can draw strong parallels with the oxidation of similar molecules, such as 5,6-dihydroxyindole (DHI). DHI is known to be highly unstable in the presence of air, rapidly undergoing oxidative polymerization to form dark, melanin-like pigments.[8][9][10] This process involves the formation of highly reactive intermediates that couple to form dimers, trimers, and eventually, higher-order polymers.[11] It is highly probable that Indolin-5-ol hydrobromide follows a similar degradation pathway, leading to a complex mixture of oxidized byproducts.

This oxidative degradation is not merely a cosmetic issue; it fundamentally alters the chemical identity of the compound, rendering it impure and potentially unsuitable for your experiments. The presence of these impurities can lead to inconsistent results, failed reactions, and difficulty in interpreting your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the storage and handling of Indolin-5-ol hydrobromide.

Q1: My Indolin-5-ol hydrobromide has changed color from off-white to brown/dark brown. What does this mean?

A color change, particularly to a brown or darker shade, is a strong visual indicator of oxidation. As discussed above, the oxidation of hydroxyindole derivatives often leads to the formation of colored polymeric materials.[9][10] This discoloration signifies that a portion of your sample has degraded.

Q2: Can I still use my Indolin-5-ol hydrobromide if it has changed color?

We strongly advise against using discolored Indolin-5-ol hydrobromide in your experiments. The presence of oxidation products means the material is no longer pure, and the exact nature and concentration of these impurities are unknown without further analysis. Using degraded material will introduce significant variability into your experiments and can compromise the validity of your results.

Q3: The Safety Data Sheet (SDS) recommends storing at -70°C. Is storage at -20°C sufficient?

The recommendation of -70°C is based on the compound's sensitivity to air and light.[10] While -20°C is better than refrigeration or room temperature, the lower temperature of -70°C significantly slows down the rate of any potential degradation reactions. For long-term storage and to ensure the highest possible purity, adhering to the -70°C recommendation is the best practice.

Q4: I only need to use a small amount of the compound at a time. What is the best way to handle this to avoid degrading the entire bottle?

Aliquoting the material is the recommended procedure. Upon receiving a new bottle of Indolin-5-ol hydrobromide, it is best to weigh out smaller, single-use portions under an inert atmosphere (see the detailed protocol below). This minimizes the number of times the main stock is exposed to the atmosphere, thereby protecting its integrity.

Q5: How can I check the purity of my Indolin-5-ol hydrobromide if I suspect it has degraded?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your sample.[12][13][14] An HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity. A reversed-phase HPLC method with UV detection would be a suitable starting point for method development.[2][15][16]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the storage and handling of Indolin-5-ol hydrobromide.

Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram - Degradation of the sample due to improper storage or handling.- Contamination of the solvent or mobile phase.- Perform forced degradation studies on a pure sample to identify the retention times of degradation products.[6][12][17]- Prepare fresh mobile phase and re-analyze.- Ensure proper sample handling procedures were followed.
Decreasing retention time in HPLC analysis - Loss of bonded phase on the HPLC column.- Change in mobile phase composition.- Replace the HPLC column.- Ensure the mobile phase is prepared accurately and consistently.[18]
Rapid discoloration of the solid upon opening the container - Exposure to a humid and/or oxygen-rich atmosphere.- Immediately handle the material under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).- Aliquot the material into smaller, tightly sealed vials for future use.
Inconsistent experimental results - Use of degraded or partially degraded Indolin-5-ol hydrobromide.- Discard the suspect batch of the compound.- Obtain a new, pure sample and store it under the recommended conditions.- Implement a routine purity check (e.g., by HPLC) for long-term stored materials.

Experimental Protocols

To ensure the longevity and purity of your Indolin-5-ol hydrobromide, we have outlined detailed, step-by-step protocols for proper storage and handling.

Protocol 1: Long-Term Storage of Indolin-5-ol Hydrobromide

This protocol describes the best practice for storing Indolin-5-ol hydrobromide to minimize degradation.

Materials:

  • Indolin-5-ol hydrobromide (in its original or a suitable storage vial)

  • Teflon tape

  • Secondary container (e.g., a small box or a larger vial)

  • Desiccant (e.g., silica gel)

  • -70°C freezer

  • Inert gas source (Argon or Nitrogen)

  • Schlenk line or glovebox (optional but highly recommended)

Procedure:

  • Initial Inspection: Upon receipt, visually inspect the material for any signs of discoloration. It should be an off-white to light-colored solid.

  • Inert Atmosphere (Highly Recommended): If you have access to a glovebox or a Schlenk line, perform the following steps under an inert atmosphere.

    • Briefly open the vial and backfill with dry argon or nitrogen.

    • Quickly reseal the vial.

  • Sealing the Vial:

    • Wrap the vial's cap with Teflon tape to create an extra barrier against moisture and air ingress.

  • Secondary Containment:

    • Place the sealed vial inside a larger, labeled secondary container.

    • Add a small amount of desiccant to the secondary container to absorb any ambient moisture.

  • Storage:

    • Place the secondary container in a -70°C freezer. Ensure the location is dark and not subject to frequent temperature fluctuations.

Protocol 2: Aliquoting and Weighing Indolin-5-ol Hydrobromide

This protocol outlines the procedure for safely weighing and aliquoting the compound for single use, minimizing the risk of contaminating the bulk supply. This procedure should be performed as quickly as possible to minimize atmospheric exposure.

Materials:

  • Stock vial of Indolin-5-ol hydrobromide

  • Spatula

  • Analytical balance

  • Small, pre-labeled vials with tight-fitting caps (amber glass is recommended to protect from light)

  • Inert gas source (Argon or Nitrogen)

  • Glovebox or Schlenk line

Procedure (ideally performed in a glovebox):

  • Prepare the Inert Atmosphere:

    • In a Glovebox: Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).

    • Using a Schlenk Line: Assemble a setup that allows you to flush your vials and the weighing area with a gentle stream of inert gas.

  • Pre-weigh Vials: Tare the empty, pre-labeled vials on the analytical balance.

  • Transfer the Compound:

    • Under the inert atmosphere, open the stock vial of Indolin-5-ol hydrobromide.

    • Using a clean, dry spatula, quickly transfer the desired amount of the solid into the tared vials.

  • Seal and Store Aliquots:

    • Immediately and tightly cap the aliquot vials.

    • Wrap the caps with Teflon tape.

    • Store the aliquots in a secondary container with desiccant at -70°C.

  • Reseal the Stock Vial:

    • Backfill the headspace of the stock vial with inert gas before tightly resealing it.

    • Return the stock vial to the -70°C freezer.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the degradation pathway and the recommended workflow for handling Indolin-5-ol hydrobromide.

Oxidation_Pathway Indolinol Indolin-5-ol Hydrobromide Reactive_Intermediate Reactive Intermediates (e.g., Semiquinone Radicals) Indolinol->Reactive_Intermediate O₂, Light, Heat Oxidized_Products Oxidized & Polymerized Products (Colored) Reactive_Intermediate->Oxidized_Products Polymerization

Caption: Proposed oxidative degradation pathway of Indolin-5-ol hydrobromide.

Storage_Workflow cluster_storage Long-Term Storage cluster_handling Handling & Use Receive Receive Compound Inspect Visual Inspection Receive->Inspect Inert Inert Gas Backfill Inspect->Inert Seal Seal with Teflon Tape Inert->Seal Store Store at -70°C in Secondary Container with Desiccant Seal->Store Remove Remove from Freezer Equilibrate Equilibrate to RT (in desiccator) Remove->Equilibrate Glovebox Transfer to Glovebox/Inert Atm. Equilibrate->Glovebox Weigh Weigh Aliquot Glovebox->Weigh Use Use in Experiment Weigh->Use

Sources

Optimization

Troubleshooting low yields in Indolin-5-ol hydrobromide synthesis

Technical Support Center: Troubleshooting Guide for Indolin-5-ol Hydrobromide Synthesis Executive Summary & Chemical Context Indolin-5-ol hydrobromide (5-hydroxyindoline HBr) is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for Indolin-5-ol Hydrobromide Synthesis

Executive Summary & Chemical Context

Indolin-5-ol hydrobromide (5-hydroxyindoline HBr) is a critical intermediate in the synthesis of neuroactive compounds and serotonin analogs. However, it presents a notorious challenge: oxidative instability . The electron-rich indoline core, combined with the phenolic hydroxyl group, makes the molecule highly susceptible to auto-oxidation, forming quinoid species and melanin-like polymers ("black tar") upon exposure to air or light [1].

This guide addresses the two primary synthetic pathways:

  • Demethylation: 5-Methoxyindoline

    
     Indolin-5-ol HBr (Preferred for salt formation).
    
  • Reduction: 5-Hydroxyindole

    
     Indolin-5-ol.
    

Diagnostic Troubleshooting Flowchart

Use this logic tree to identify the root cause of your yield loss.

TroubleshootingLogic Start START: Low Yield Observed CheckRoute Which Synthetic Route? Start->CheckRoute RouteA Route A: Demethylation (5-Methoxyindoline + HBr) CheckRoute->RouteA RouteB Route B: Reduction (5-Hydroxyindole + NaBH3CN) CheckRoute->RouteB ColorCheck Reaction Mixture Color? RouteA->ColorCheck TLC TLC Analysis? RouteB->TLC BlackTar Black/Dark Brown Tar ColorCheck->BlackTar Dark ClearRed Clear/Reddish Solution ColorCheck->ClearRed Light Oxidation DIAGNOSIS: Oxidative Polymerization Action: Check Inert Atm/Degas Solvents BlackTar->Oxidation Solubility DIAGNOSIS: Product in Mother Liquor Action: Add Et2O, Cool to -20°C ClearRed->Solubility StartMat Starting Material Remains TLC->StartMat OverRed Over-reduction/Side Products TLC->OverRed pHIssue DIAGNOSIS: pH too high (>4) Action: Add AcOH to maintain pH 3-4 StartMat->pHIssue Dimer DIAGNOSIS: Dimerization Action: Dilute reaction, Dropwise addition OverRed->Dimer

Figure 1: Decision matrix for diagnosing yield loss based on visual cues and reaction monitoring.

Technical FAQs & Troubleshooting

Issue 1: The "Black Tar" Phenomenon

Q: My reaction mixture turns black within minutes of heating, and I isolate an insoluble sludge. What is happening? A: This is the classic signature of oxidative polymerization . 5-hydroxyindolines are electron-rich and easily oxidize to quinone imines, which then polymerize.[1]

  • Root Cause: Presence of dissolved oxygen or trace transition metals in reagents.

  • Solution:

    • Degas all solvents (HBr, Acetic Acid) by sparging with Argon for 20 mins before use.

    • Perform the reaction under a positive pressure of Nitrogen/Argon .

    • Add a sacrificial antioxidant like L-Ascorbic acid (0.1 eq) if the protocol permits [2].

Issue 2: No Precipitation in HBr Demethylation

Q: I refluxed 5-methoxyindoline in 48% HBr, but upon cooling, no crystals formed. Rotovapping yielded a sticky oil. A: Indolin-5-ol HBr is highly soluble in water but insoluble in ether.

  • Root Cause: Excess water prevents crystallization. Evaporating aqueous HBr at high heat promotes degradation.

  • Solution:

    • Do not rotovap to dryness if possible.[2]

    • Cool the reaction mixture to 0°C.

    • Slowly add cold diethyl ether or acetone to the HBr solution to force precipitation of the salt [3].

    • Filter immediately under an inert blanket.

Issue 3: Incomplete Reduction of 5-Hydroxyindole

Q: Using NaBH3CN in acetic acid, I see 50% unreacted starting material. A: The reduction of the indole double bond requires a specific pH window to protonate the C3 position (forming the indolenium ion intermediate).

  • Root Cause: pH drifted too high (>4) or insufficient hydride source.

  • Solution:

    • Ensure you are using glacial acetic acid as the solvent (or co-solvent), which maintains the requisite acidity [4].

    • Add NaBH3CN in portions to prevent rapid decomposition of the hydride.

    • Temperature Control: Maintain 10–15°C. Higher temperatures favor dimerization over reduction.

Recommended Protocols (The "Gold Standard")

Protocol A: Demethylation of 5-Methoxyindoline (Preferred for HBr Salt)

Reference Basis: Adapted from EP0462857A1 [3]

Why this route? It avoids the variable reduction step and directly yields the stabilized HBr salt.

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and Argon inlet.

  • Reagents:

    • 5-Methoxyindoline (1.0 eq)

    • Hydrobromic acid, 48% aq. (10–15 eq) - Must be fresh and colorless/pale yellow.

  • Procedure:

    • Step 1: Charge 5-Methoxyindoline into the flask under Argon.

    • Step 2: Add degassed 48% HBr.

    • Step 3: Heat to reflux (approx. 120°C) for 3–4 hours. Monitor: Solution should remain reddish-brown, not black.

    • Step 4: Cool to Room Temperature, then to 0°C in an ice bath.

    • Step 5 (Critical): If crystals do not form spontaneously, add degassed Ethanol (0.5 vol) followed by slow addition of Diethyl Ether (2-3 vol) with stirring.

    • Step 6: Filter the grey/off-white precipitate under Nitrogen. Wash with cold ether.

    • Step 7: Dry in a vacuum desiccator over P2O5 / NaOH pellets.

Protocol B: Reduction of 5-Hydroxyindole

Reference Basis: Gribble et al. [4]

  • Solvent: Glacial Acetic Acid.

  • Reagent: Sodium Cyanoborohydride (NaBH3CN) - 3.0 eq.

  • Procedure:

    • Dissolve 5-hydroxyindole in AcOH under N2.

    • Add NaBH3CN portion-wise at 15°C.

    • Stir for 2 hours.

    • Workup: Dilute with water, neutralize with NaOH (carefully, under N2) to pH 8, extract with Ethyl Acetate.

    • Salt Formation: Immediately treat the organic layer with HBr/AcOH to precipitate the salt. Do not store the free base.

Comparative Data: Reducing Agents

Reducing AgentSolvent SystemTypical YieldPrimary RiskNotes
NaBH3CN AcOH80-90%Cyanide byproductBest balance of yield/selectivity [4].
NaBH4 AcOH60-70%N-AlkylationCan produce N-ethylindoline side products in AcOH [4].
H2 / Pd-C MeOH/HClVariableHydrogenolysisRisk of cleaving the C-O bond or over-reduction.
Et3SiH / TFA TFA75-85%PolymerizationExcellent for acid-stable substrates; expensive.

References

  • d'Ischia, M., et al. (2006). "Short-Lived Quinonoid Species from 5,6-Dihydroxyindole Dimers en Route to Eumelanin Polymers." Journal of the American Chemical Society.[3][4] Link

  • BenchChem Technical Support. (2025). "Troubleshooting Guide for the Synthesis of Indole Derivatives." BenchChem Knowledge Base. Link

  • L'Oreal. (1991). "Dyeing composition containing 5-6 dihydroxyindolines and keratinous fibres dyeing process."[5] European Patent EP0462857A1. Link

  • Gribble, G. W., et al. (1974).[4] "Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[3][4] Link

Sources

Troubleshooting

Optimal storage conditions for Indolin-5-ol hydrobromide

Subject: Optimal Storage, Handling, and Troubleshooting for Indolin-5-ol Hydrobromide Introduction Indolin-5-ol hydrobromide (5-Hydroxyindoline HBr) is a highly reactive bicyclic intermediate often utilized in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimal Storage, Handling, and Troubleshooting for Indolin-5-ol Hydrobromide

Introduction

Indolin-5-ol hydrobromide (5-Hydroxyindoline HBr) is a highly reactive bicyclic intermediate often utilized in the synthesis of neuromodulators, melanin precursors, and indole-based pharmaceuticals.[1][2]

As a Senior Application Scientist, I often see experimental failure not due to the chemistry itself, but due to pre-analytical degradation . This compound possesses a "fatal triad" of sensitivities:

  • Oxidation Prone: The electron-rich phenolic moiety at position 5 is a magnet for reactive oxygen species (ROS), rapidly forming quinoid impurities.

  • Photosensitivity: UV light accelerates the auto-oxidation process.

  • Hygroscopicity: The hydrobromide salt lattice avidly absorbs atmospheric moisture, catalyzing hydrolysis and clumping.

This guide replaces generic advice with a rigorous, self-validating preservation system.

Part 1: The Stability Matrix

Do not deviate from these parameters. "Room temperature" storage is the primary cause of batch failure for this compound.

ParameterCritical SpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows thermodynamic degradation kinetics. Storage at 4°C is acceptable for <1 week; RT is forbidden.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen exclusion is mandatory. Argon is preferred as it is heavier than air, forming a stable "blanket" over the powder.
Container Amber Glass + Parafilm Amber glass blocks UV radiation (290–450 nm). Plastic tubes are permeable to oxygen over time and should be avoided for long-term storage.
Desiccation Required (<30% Humidity) The HBr salt is hygroscopic. Moisture absorption creates a localized aqueous phase where oxidation accelerates 100x.

Part 2: Troubleshooting & Visual Diagnostics

Q: My powder has turned from off-white to pink/brown. Is it still usable?

A: Likely No.

  • The Mechanism: The color change indicates the formation of quinone-imines or polymerized melanin-like aggregates. This is an irreversible oxidation cascade.

  • The Impact: These impurities act as radical scavengers or electrophiles, potentially inhibiting downstream enzymatic reactions or altering yield in synthesis.

  • Validation: Dissolve a small amount in degassed water. If the solution is distinctly pink/red, purity has dropped below 95%. Discard for sensitive quantitative assays.

Q: The compound has formed hard clumps (caking). Can I grind it?

A: Proceed with Extreme Caution.

  • The Cause: Caking confirms moisture ingress.[1] The HBr salt has absorbed water, partially dissolved, and recrystallized.

  • The Risk: Grinding generates heat and exposes new surface area to oxygen, accelerating degradation.

  • Remedy: If you must use it, weigh the entire clump (do not return unused portions to storage). Assume the molecular weight has effectively increased due to water weight; your molar concentrations will be lower than calculated.

Part 3: Advanced Handling Workflows

Workflow 1: The "Argon Overlay" Technique

Standard pipetting introduces air. Use this protocol to extend shelf life after opening.

  • Preparation: Place the vial in a fume hood. Have a tank of Dry Argon ready with a low-flow tubing adapter.

  • Opening: Allow the vial to equilibrate to room temperature before opening (prevents condensation on the cold powder).

  • Dispensing: Remove the required amount quickly using a clean, anti-static spatula.

  • The Overlay:

    • Insert the Argon tubing halfway into the vial (do not touch the powder).

    • Flow Argon at a very low rate (should barely feel it on your skin) for 10–15 seconds.

    • Why: This displaces the lighter air/oxygen, leaving a heavy blanket of Argon protecting the phenol group.

  • Sealing: Cap immediately and wrap the cap junction with Parafilm M to create a secondary gas barrier.

Workflow 2: Decision Logic for Storage & Use

StorageLogic Start Compound Receipt CheckSeal Inspect Seal & Color (Off-white/Beige?) Start->CheckSeal FailColor Pink/Brown? REJECT BATCH CheckSeal->FailColor Discolored PassColor Acceptable CheckSeal->PassColor Intact Storage Long-Term Storage -20°C | Desiccated | Dark PassColor->Storage Usage Equilibrate to RT (Prevent Condensation) Storage->Usage Need Compound Solvent Dissolve in Degassed Solvent Usage->Solvent Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) Solvent->Aliquot Aliquot->Storage Return Excess (Argon Overlay) Exp Experiment Aliquot->Exp

Figure 1: Decision tree for receiving, validating, and handling Indolin-5-ol HBr to minimize oxidative loss.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I solubilize this in DMSO and store it at -20°C? A: Yes, but with caveats. DMSO is hygroscopic and can contain dissolved oxygen.

  • Protocol: Use anhydrous, degassed DMSO .

  • Storage: Store aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles. A stock solution in DMSO is stable for ~1 month at -20°C. Aqueous solutions must be prepared fresh daily.

Q: Why does the protocol specify "Degassed" water/buffer? A: Standard laboratory water contains ~8 mg/L of dissolved oxygen. For a phenolic compound like Indolin-5-ol, this is sufficient to initiate auto-oxidation within minutes.

  • How to Degas: Sonicate the buffer under vacuum for 15 minutes or bubble Nitrogen gas through the solvent for 10 minutes prior to adding the compound.

Q: Is the Hydrobromide salt interchangeable with the Hydrochloride salt? A: Chemically, the active indoline moiety is identical. However, the molecular weight differs (HBr is heavier than HCl). You must adjust your mass calculations to maintain the same molarity.

  • Calculation: If switching from HCl to HBr, multiply the required mass by the ratio of their molecular weights (MW_HBr / MW_HCl).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16054, 5-Hydroxyindole. Retrieved from [Link]

  • Blum, J. J., & Ling, N. S. (1959). Oxidation of serotonin and 5-hydroxy-indoles during the denaturation of oxyhaemoglobin.[3] Biochemical Journal, 73(3), 530–535. Retrieved from [Link]

Sources

Optimization

Addressing hygroscopic nature of Indolin-5-ol hydrobromide

Topic: Addressing Hygroscopicity & Oxidative Instability Ticket ID: IND-5-OH-HBR-SUP-001 Status: Resolved / Guide Published Executive Summary: The "Moisture-Oxidation" Nexus User Warning: Indolin-5-ol hydrobromide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hygroscopicity & Oxidative Instability

Ticket ID: IND-5-OH-HBR-SUP-001 Status: Resolved / Guide Published

Executive Summary: The "Moisture-Oxidation" Nexus

User Warning: Indolin-5-ol hydrobromide (CAS: 1221257-43-7 / 92818-38-7 analogous) presents a dual stability challenge. It is hygroscopic (attracts atmospheric water) and oxidatively labile (prone to electron loss).[1]

These two properties are not independent; they are synergistic.[1] Moisture absorption disrupts the crystal lattice, creating a solvated surface layer where atmospheric oxygen can rapidly oxidize the electron-rich phenol/amine core. This results in the formation of colored quinone-imine species and polymerization (browning).[1]

The Golden Rule: To prevent oxidation, you must prevent hydration.

Module 1: Diagnostic & Triage (Visual Inspection)

Before using the reagent, assess its quality using this visual grading system.

GradeAppearanceStatusAction Required
Grade A White to Off-White Crystalline PowderOptimal Proceed with experiments immediately.
Grade B Pale Pink or Beige TintCompromised Surface oxidation has occurred.[1] Purity likely >95%.[2] Usable for crude reactions; purify for kinetics/analytical work.[1]
Grade C Deep Brown / Black / StickyDegraded Significant polymerization.[1] Do not use. Recrystallization may yield low recovery.[1]

Module 2: Handling & Storage Protocols (Prevention)

FAQ 1: How do I store this compound long-term?

Answer: The "Dry Chain" method is required.[1]

  • Temperature: Store at -20°C . Lower temperatures slow the kinetics of both hydrolysis and oxidation.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1]

  • Secondary Containment: Place the primary vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite). Seal the outer jar with Parafilm.[1]

FAQ 2: How do I weigh it without it turning to goo?

Answer: Hygroscopic salts can absorb significant water weight within seconds of exposure to humid air (40%+ RH), altering your stoichiometry.

Protocol: The "Difference Weighing" Technique

  • Equilibrate: Allow the sealed vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid.[1]

  • Inert Gas: If possible, dispense inside a glovebox or glove bag.

  • Speed: If weighing on an open bench:

    • Tare your receiving vessel (flask/vial).

    • Quickly transfer an approximate amount from the source to the vessel.[1]

    • Close the source vial immediately.[1]

    • Record the exact mass.[1] Do not try to add/remove small amounts to hit a perfect number (e.g., 10.0 mg). Calculate your solvent volume based on the mass you actually dispensed.[1]

Module 3: Troubleshooting & Remediation (The "Cure")

FAQ 3: My sample is wet/clumpy. Can I dry it?

Answer: Yes, but heat accelerates oxidation. You must use Vacuum Desiccation at ambient temperature.

Protocol: Vacuum Drying

  • Place the open vial in a vacuum desiccator.[1]

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or high-grade Silica Gel. Note: 
    
    
    
    is acidic and compatible with the HBr salt.[1]
  • Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours.

  • No Heat: Do not use a drying oven >40°C unless strictly under inert gas, as this will turn the compound black.[1]

FAQ 4: It has turned pink. How do I purify it?

Answer: Recrystallization is possible but requires deoxygenated solvents.[1]

Protocol: Deoxygenated Recrystallization

  • Solvent System: Ethanol/Ether or Isopropanol (check solubility; HBr salts are often soluble in lower alcohols).

  • Step 1: Sparge your solvent (Ethanol) with Argon for 15 minutes.[1]

  • Step 2: Dissolve the solid in the minimum amount of warm (40°C) Ethanol.[1]

  • Step 3 (Optional): If insoluble black specks remain, filter rapidly through a syringe filter.

  • Step 4: Add cold Diethyl Ether (antisolvent) until turbid.[1]

  • Step 5: Cool to -20°C to crystallize. Filter under Nitrogen.[1][3]

Module 4: Mechanistic Visualization

Diagram 1: The Degradation Cascade

Caption: This pathway illustrates how moisture acts as the catalyst for oxidative degradation, leading to the formation of colored impurities.[1]

IndolinDegradation Salt Indolin-5-ol HBr (Crystalline Lattice) Solvated Solvated Surface (Mobile Ions) Salt->Solvated Hygroscopy Moisture Atmospheric Moisture (H2O) Moisture->Solvated Oxidation Oxidation by O2 (Electron Loss) Solvated->Oxidation pH > 7 or Air Quinone Quinone-Imine Intermediate (Pink) Oxidation->Quinone -2e-, -2H+ Polymer Melanin-like Polymers (Brown/Black) Quinone->Polymer Polymerization

Diagram 2: The "Dry Chain" Workflow

Caption: The mandatory workflow for handling hygroscopic, air-sensitive salts to ensure experimental integrity.

HandlingWorkflow Storage Storage: -20°C (Sealed + Desiccant) WarmUp Equilibration (Warm to RT Sealed) Storage->WarmUp 30-60 mins Open Open Vial WarmUp->Open No Condensation Weigh Rapid Weighing (Inert Gas Preferred) Open->Weigh Minimize Time Reseal Purge Headspace (Ar/N2) & Reseal Immediately Weigh->Reseal Critical Step Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Reseal->Storage Return to Cold

Module 5: Solvent Compatibility Matrix

SolventCompatibilityNotes
Water High Solubility / High Risk Dissolves readily but accelerates oxidation. Use only if degassed and acidic (0.1% HBr/HCl).
DMSO Caution DMSO is hygroscopic and an oxidant.[1] Can cause rapid degradation if DMSO is wet or old.[1]
Methanol/Ethanol Good Good solubility.[1] Best choice for stock solutions if stored at -20°C.
Ether/Hexane Insoluble Useful as antisolvents for precipitation/washing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59387, 5-Hydroxyindole (Analogous Free Base Properties). Retrieved from [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General procedures for recrystallization of hygroscopic amine salts). Pearson Education.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

Recrystallization solvents for Indolin-5-ol hydrobromide purification

Topic: Recrystallization Protocols & Troubleshooting for Indolin-5-ol Hydrobromide CAS Reference: 138937-28-7 (Analogous/Related Structures) Chemical Class: Hydroxyindoline Salts Target Audience: Medicinal Chemists, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols & Troubleshooting for Indolin-5-ol Hydrobromide CAS Reference: 138937-28-7 (Analogous/Related Structures) Chemical Class: Hydroxyindoline Salts Target Audience: Medicinal Chemists, Process Development Scientists

Core Technical Directive: The Stability-Solubility Paradox

Purifying Indolin-5-ol hydrobromide (5-hydroxyindoline HBr) presents a specific dual challenge:

  • Oxidative Instability: Unlike the aromatic indole, the indoline core is partially saturated and electron-rich. Combined with a phenolic hydroxyl group, it is highly prone to oxidation, rapidly forming quinoid impurities (pink/brown discoloration) or reverting to the indole form upon exposure to air.

  • Salt Hygroscopicity: As a hydrobromide salt, the compound is highly polar, often leading to "oiling out" rather than crystallizing if the solvent polarity isn't strictly controlled.

The Golden Rule: Purity in this system is a function of oxygen exclusion and slow anti-solvent addition . Speed is your enemy; inert atmosphere is your ally.

Solvent Selection Matrix

The following recommendations are based on lattice energy principles for hydrobromide salts of phenolic amines.

Primary Solvent Systems
System TypeSolvent A (Dissolution)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Standard Ethanol (Abs.) Diethyl Ether 1:3 to 1:5Best Balance. High recovery, excellent removal of oxidative impurities.
Alternative Isopropanol (IPA) Hexanes/Heptane 1:2Use if the compound is too soluble in EtOH/Ether (low yield).
High Polarity Methanol MTBE 1:4For crude batches with high inorganic salt content.

Critical Note: Avoid Acetone or Ethyl Acetate as primary solvents. HBr can catalyze aldol condensation in acetone or transesterification/hydrolysis in EtOAc at high temperatures, creating new impurities.

Detailed Recrystallization Protocol

Prerequisites:

  • Atmosphere: Argon or Nitrogen balloon/manifold (Required).

  • Additives: Ascorbic acid (trace) can be used as an antioxidant if the batch is already highly colored.

Workflow Diagram (DOT)

RecrystallizationWorkflow Start Crude Indolin-5-ol HBr Dissolve Dissolve in Boiling Ethanol (Min. Volume, under Argon) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Rapidly Cool1 Cool to RT Filter->Cool1 AntiSolvent Add Diethyl Ether (Dropwise until turbid) Cool1->AntiSolvent Critical Step Cool2 Chill to -20°C (Overnight) AntiSolvent->Cool2 Oil Issue: Oiling Out? AntiSolvent->Oil Collect Filtration & Wash (Cold Ether) Cool2->Collect Dry Vacuum Dry (Desiccator, <40°C) Collect->Dry Reheat Reheat & Add more EtOH Oil->Reheat Yes Reheat->Cool1

Caption: Optimized workflow for purifying oxidation-sensitive hydrobromide salts.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in a round-bottom flask. Add absolute Ethanol (degassed) and heat to reflux. Add solvent in small portions until the solid just dissolves.

    • Tip: If the solution is dark brown/black, add activated charcoal (5 wt%), reflux for 5 mins, and hot-filter through Celite.

  • Initial Cooling: Remove from heat. Allow the solution to cool to roughly 40°C (warm, not hot).

  • The Cloud Point (Critical): While stirring rapidly under inert gas, add Diethyl Ether dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization: Seal the flask under Argon. Let it stand at room temperature for 1 hour, then move to a fridge (4°C) for 2 hours, and finally a freezer (-20°C) overnight.

    • Why? Gradual cooling prevents the trapping of impurities inside the crystal lattice.

  • Collection: Filter the off-white/beige crystals. Wash immediately with ice-cold Diethyl Ether.

  • Drying: Dry under high vacuum at room temperature. Do not heat above 40°C during drying, as HBr salts can darken (char) due to trace acid liberation.

Troubleshooting Center (FAQ)

Q1: My product turned pink/red during recrystallization. What happened?

Diagnosis: Oxidative degradation to quinone-imines or polymerization. The Fix:

  • Immediate: Wash the crystals with cold ether containing 1% ascorbic acid (if compatible with downstream steps) or simply recrystallize again with strict Argon exclusion.

  • Prevention: Degas all solvents (sparge with Helium or Argon for 15 mins) before use. Indolin-5-ols are "air-sensitive" in solution.

Q2: The compound "oiled out" (formed a sticky goo) instead of crystallizing.

Diagnosis: The solvent polarity dropped too fast, or the temperature dropped too quickly. The Fix:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Adjust: Add a small amount of the polar solvent (Ethanol).

  • Seed: Add a tiny crystal of pure product (seed crystal) to the warm solution.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Q3: Why use HBr? Can I switch to HCl?

Technical Insight: You can, but HBr is often preferred for indolines because the bromide ion is larger and more polarizable (softer) than chloride. This often leads to better packing efficiency in the crystal lattice, resulting in higher melting points and less hygroscopicity compared to the hydrochloride salt.

Q4: The yield is very low (<40%).

Diagnosis: The compound is too soluble in the ethanol. The Fix:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to harvest a "second crop."

  • Switch to Isopropanol (IPA) as the primary solvent; it has a lower dielectric constant than ethanol, likely reducing the solubility of the salt.

References

  • Synthesis of 5,6-dihydroxyindoline hydrobromide. (Analogous chemistry for hydroxyindoline salt formation and purification via Ethanol/Ether systems). US Patent 5,399,713. Google Patents. Link

  • Purification of Laboratory Chemicals. (General procedures for recrystallizing amine hydrobromides and handling air-sensitive phenols). Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Indoline-5-ol properties. (Chemical structure and stability data). PubChem Compound Summary. National Library of Medicine. Link

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Indolin-5-ol hydrobromide

An In-Depth Guide to the 1H NMR Spectral Analysis of Indolin-5-ol Hydrobromide: A Comparative Approach Introduction Indolin-5-ol and its derivatives are crucial intermediates in the synthesis of various pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of Indolin-5-ol Hydrobromide: A Comparative Approach

Introduction

Indolin-5-ol and its derivatives are crucial intermediates in the synthesis of various pharmacologically active compounds. As with any synthetic molecule destined for drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the gold standard for elucidating molecular structure in solution. This guide provides a detailed analysis of the 1H NMR spectrum of Indolin-5-ol hydrobromide, a common salt form that enhances stability and solubility.

This document moves beyond a simple peak list, offering a comparative analysis against its parent compound, Indoline, and its free-base counterpart, 5-Hydroxyindoline. By examining the spectral shifts and coupling patterns across these analogs, we can gain a deeper understanding of the electronic effects of substituents and protonation state, thereby providing a robust, self-validating framework for structural verification.

Part 1: The Analyte – Indolin-5-ol Hydrobromide

Indolin-5-ol hydrobromide possesses a bicyclic structure with a hydroxyl group on the aromatic ring and a protonated secondary amine in the five-membered ring. The protonation of the indoline nitrogen to an ammonium salt (-NH2+) is a key feature, as it significantly influences the electronic environment of the entire molecule, leading to predictable and informative changes in the 1H NMR spectrum.

Structure and Proton Numbering:

Caption: Workflow for 1H NMR Spectrum Acquisition and Analysis.

Caption: Spin-Spin Coupling Network in Indolin-5-ol.

Conclusion

The 1H NMR spectrum of Indolin-5-ol hydrobromide is characterized by distinct signals whose chemical shifts are heavily influenced by the electron-withdrawing nature of the protonated amine. The downfield shift of all protons, particularly the aliphatic H-2 protons adjacent to the nitrogen, serves as a key indicator of the hydrobromide salt formation. By comparing this spectral data with that of indoline and 5-hydroxyindoline, a clear and logical trend of chemical shifts emerges, reinforcing the structural assignment. This comparative methodology, combined with a robust experimental protocol, provides researchers with a high degree of confidence in the structural elucidation of this important pharmaceutical intermediate.

References

  • ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.
  • Muhyedeen, B. R. J., et al. (2014). Solvent Effect on the 1H Chemical Shift of Some O-Hydroxyaromatic Schiff Bases.
  • SpectraBase. (n.d.). 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 5-Hydroxyindole(1953-54-4) 1H NMR spectrum.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole.
  • PubChem. (n.d.). 5-Hydroxyindole.
  • Quintanilla-Licea, R., et al. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in...
  • Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics.
  • Scientist channel. (2025, February 22).
  • Ilgın, S., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online.
  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5.
  • Supporting Information. (n.d.).
  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Nanalysis. (2019, September 3).
  • Das, A., et al. (2021).
  • ChemicalBook. (n.d.). 2,3,3-Trimethylindolenine(1640-39-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of....
  • ResearchGate. (n.d.). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones.
  • Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
  • NIST. (n.d.). 1H-Indol-5-ol.
  • ACS Publications. (2023, March 6).
  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum.
  • Varian Mercury plus. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded.
  • B18OA1. (n.d.). 1H NMR Spectroscopy.
  • Wikipedia. (n.d.). 5-Hydroxyindoline.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0124970).
  • Loring, J. S., et al. (2020).
  • MDPI. (2024, December 4). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Heinzer-Schweizer, S., et al. (2026, February 16).
  • Ovid. (2020, May 1).
  • Chemistry Stack Exchange. (2015, April 13).
  • FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB014945).
  • Cheméo. (n.d.). 1H-Indol-5-ol.pdf.
  • Chemistry LibreTexts. (2021, January 20). 2.8.3: The 1H-NMR experiment.
Comparative

Technical Comparison Guide: FTIR Characterization of Indolin-5-ol Hydrobromide

Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of Indolin-5-ol hydrobromide (CAS: 1221257-43-7), a critical dihydro-indole intermediate used i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of Indolin-5-ol hydrobromide (CAS: 1221257-43-7), a critical dihydro-indole intermediate used in the synthesis of pharmaceutical agents and bioactive scaffolds.[1]

Distinguishing the hydrobromide salt from its free base (Indolin-5-ol , CAS: 2349-67-9) and its oxidized aromatic impurity (5-Hydroxyindole , CAS: 1953-54-4) is a frequent challenge in Quality Control (QC).[1] This guide outlines the diagnostic spectral shifts caused by protonation of the secondary amine and provides a self-validating protocol for confirming salt formation.

Theoretical Framework: The Salt Shift Effect

The primary structural difference between Indolin-5-ol and its hydrobromide salt lies in the protonation of the heterocyclic nitrogen (N1 position).[1] This transformation induces predictable and drastic changes in the vibrational spectrum, serving as the primary "fingerprint" for identity verification.

Mechanism of Spectral Shift[1]
  • Protonation (Secondary Amine

    
     Ammonium Ion): 
    
    • Free Base: The secondary amine (

      
      ) exhibits a single, relatively sharp stretching vibration.[1]
      
    • HBr Salt: The nitrogen accepts a proton to form a quaternary ammonium cation (

      
      ). This introduces a strong, broad absorption band (the "Ammonium Band") due to strong hydrogen bonding with the bromide counterion and crystal lattice effects.[1]
      
  • Aromatization (Impurity Detection):

    • Indoline (Dihydro): Contains a saturated C2-C3 bond, allowing for ring puckering and distinct

      
       C-H stretching.[1]
      
    • Indole (Aromatic): Contains a C2=C3 double bond, creating a fully planar aromatic system with distinct C=C stretching modes.[1]

Comparative Spectral Data

The following table synthesizes diagnostic peak assignments. Note that while the phenolic O-H stretch is present in all three, its appearance is heavily modified by the salt lattice in the HBr form.

Table 1: Diagnostic FTIR Peaks (cm⁻¹)
Functional Group ModeIndolin-5-ol Hydrobromide (Target)Indolin-5-ol (Free Base)5-Hydroxyindole (Impurity)Diagnostic Note
N-H Stretch 2400–3000 (Broad, Multi-band) 3300–3400 (Single, Sharp)3400–3450 (Sharp, intense)Primary ID: The salt shows a massive "Ammonium Envelope" obscuring C-H regions.[1]
Ammonium Def.[1] (

)
1580–1620 (Medium/Strong) AbsentAbsentSalt Confirmation: Specific to protonated secondary amines.[1]
C2-C3 Mode Saturated (sp³)Saturated (sp³)C=C Stretch (~1570) Distinguishes Indoline (dihydro) from Indole (aromatic).[1]
Phenolic O-H 3200–3400 (Often overlaps NH₂⁺)3200–3500 (Broad)3200–3400 (Broad)Less diagnostic due to H-bonding variability.[1]
C-O Stretch 1200–12501200–12501190–1230Phenolic carbon-oxygen bond remains stable.[1]
Fingerprint Distinct HBr lattice bands <800Standard organic fingerprintDistinct aromatic out-of-plane bendsHBr salts often show crystal packing bands in far IR.[1]

Analyst Insight: The most common error is misidentifying the broad ammonium band (2400-3000 cm⁻¹) as "wet" sample (water O-H).[1] In the HBr salt, this broadness is intrinsic and indicates successful salt formation.[1]

Experimental Protocol: Self-Validating Identification

To ensure data integrity, the following protocol uses a "Split-Sample" approach to verify the salt form chemically within the FTIR workflow.

Methodology: The "Base-Shift" Validation

This protocol confirms that the sample is indeed the salt form by chemically reverting a small portion to the free base in situ and observing the spectral shift.

Reagents:

  • Sample: Indolin-5-ol Hydrobromide (~5 mg)[1]

  • Matrix: Spectroscopic Grade KBr (dry)[1]

  • Reagent: 1M NaOH (1 drop), Methanol.[1]

Step-by-Step Workflow:

  • Sample A (Reference): Prepare a standard KBr pellet (1% w/w) of the received sample. Record Spectrum A.

    • Check: Look for the broad ammonium band (2400-3000 cm⁻¹).[1]

  • Sample B (Base Reversion):

    • Dissolve 10 mg of sample in 0.5 mL Methanol.

    • Add 1 drop of 1M NaOH (neutralizes HBr).[1]

    • Evaporate solvent gently under N₂.[1]

    • Prepare KBr pellet of residue.[1] Record Spectrum B.

  • Comparison:

    • Overlay Spectrum A and B.[1]

    • Pass Criteria: Spectrum B must show the disappearance of the 1600 cm⁻¹ ammonium bend and the appearance of a sharp >N-H stretch at ~3350 cm⁻¹.

Visual Workflow Diagram

FTIR_Validation_Workflow Start Start: Unknown Sample (Indolin-5-ol HBr Candidate) Prep_A Prep Sample A: Direct KBr Pellet Start->Prep_A Prep_B Prep Sample B: Neutralize w/ NaOH -> Dry Start->Prep_B Scan_A Scan A (Salt Form): Observe Broad NH2+ Band (2400-3000 cm-1) Prep_A->Scan_A Scan_B Scan B (Free Base): Observe Sharp NH Band (~3350 cm-1) Prep_B->Scan_B Compare Overlay Spectra A & B Scan_A->Compare Scan_B->Compare Decision Did NH2+ band disappear and Sharp NH appear? Compare->Decision Result_Pass PASS: Identity Confirmed (HBr Salt) Decision->Result_Pass Yes Result_Fail FAIL: Sample is likely already Free Base or Impure Decision->Result_Fail No

Caption: Figure 1. Self-validating FTIR workflow to distinguish Indolin-5-ol HBr from its free base.

Critical Quality Attributes (CQAs)

When evaluating Indolin-5-ol Hydrobromide from suppliers, prioritize these spectral features:

  • Absence of 1570 cm⁻¹ C=C Band: A sharp peak here indicates oxidation to 5-Hydroxyindole .[1] Indolines should be relatively transparent in this specific aromatic region compared to indoles.

  • Water Content Interference: The HBr salt is hygroscopic. If the region 3200-3600 cm⁻¹ is a featureless blob, dry the sample at 40°C under vacuum and re-scan.[1] The phenolic O-H should be distinguishable from the ammonium band in a dry sample.

  • Fingerprint Region (700-900 cm⁻¹): Look for consistency in out-of-plane C-H bending. 1,2,4-trisubstituted benzene rings (like 5-hydroxyindoline) typically show strong bands at 800-850 cm⁻¹ (two adjacent Hydrogens).[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 1H-Indol-5-ol Infrared Spectrum (Free Base Data). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Brissette, C., & Sandorfy, C. (1960).[1] Hydrogen Bonding in Amine Hydrohalides: The Infrared Spectrum. Canadian Journal of Chemistry.[1] (Foundational text on NH2+ spectral shifts in hydrobromide salts). Retrieved from [Link][1]

  • PubChem. (2023).[1] Indolin-5-ol Hydrobromide Compound Summary (CAS 1221257-43-7).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] (Standard reference for Amine Salt vs Free Amine shifts). Wiley.[1][7]

Sources

Validation

Comparative Technical Guide: Indolin-5-ol Hydrobromide vs. Chloride Salts

Executive Summary Verdict: The choice between Indolin-5-ol Hydrobromide (5-OH-Ind·HBr) and Indolin-5-ol Hydrochloride (5-OH-Ind·HCl) is rarely arbitrary; it dictates the stability profile and downstream synthetic success...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Indolin-5-ol Hydrobromide (5-OH-Ind·HBr) and Indolin-5-ol Hydrochloride (5-OH-Ind·HCl) is rarely arbitrary; it dictates the stability profile and downstream synthetic success of this oxidation-prone scaffold.

  • Select the Hydrochloride (HCl) for aqueous solubility, atom economy, and routine cost-efficiency in large-scale manufacturing.

  • Select the Hydrobromide (HBr) when the HCl salt exhibits high hygroscopicity or poor crystallinity (oiling out). HBr is the "problem solver" salt for purification but introduces a latent risk of oxidative side reactions due to the lower oxidation potential of the bromide ion.

Physicochemical Profile & Atom Economy

The primary distinction lies in the counterion's impact on molecular weight and solid-state properties. For drug development, the HBr salt carries a significant mass penalty ("dead weight") compared to the HCl salt.

Comparative Data Matrix
FeatureIndolin-5-ol HydrochlorideIndolin-5-ol HydrobromideImpact on Application
Counterion MW 36.46 g/mol 80.91 g/mol Atom Economy: HCl is superior. HBr requires ~15% more mass for the same molar dosage.
Hygroscopicity Typically HigherTypically LowerHandling: HBr is often preferred if the HCl salt forms deliquescent gums.
Nucleophilicity Moderate (

)
High (

)
Reactivity:

can act as a nucleophilic catalyst in substitution reactions but poses risks in oxidative steps.
Redox Stability Inert to mild oxidantsSusceptible to oxidationSafety:

can oxidize to

, leading to unwanted ring bromination.

Reactivity Analysis: The "Bromide Risk" in Oxidation

As an Application Scientist, the most critical technical insight I can offer is the incompatibility of HBr salts with specific oxidative transformations .

Indolin-5-ol is frequently oxidized to 5-hydroxyindole or quinone imines .

  • With HCl: The chloride ion is redox-inert under typical organic oxidation conditions (e.g., DDQ,

    
    , or air oxidation).
    
  • With HBr: The bromide ion (

    
    ) has a lower oxidation potential (
    
    
    
    ) compared to chloride (
    
    
    ). Strong oxidants can oxidize
    
    
    to elemental bromine (
    
    
    ) or hypobromite (
    
    
    ) in situ.

The Consequence:


 is a potent electrophile. In the presence of the electron-rich phenol ring of Indolin-5-ol, generated 

will rapidly perform Electrophilic Aromatic Substitution (EAS) , chlorinating or brominating the 4- or 6-position, creating impurities that are difficult to separate.
Diagram: Oxidative Degradation & Salt Risk

OxidationRisk Start Indolin-5-ol Salt Oxidant Oxidant Added (e.g., Peroxide, High-Valent Metal) Start->Oxidant HCl_Path HCl Salt Path Oxidant->HCl_Path Cl- is Inert HBr_Path HBr Salt Path Oxidant->HBr_Path Br- Oxidizes Product Target: 5-Hydroxyindole (Clean Conversion) HCl_Path->Product SideRxn Side Rxn: 2Br- → Br2 HBr_Path->SideRxn Impurity Impurity: 4-Bromo-5-hydroxyindole SideRxn->Impurity Electrophilic Attack

Figure 1: Mechanistic divergence during oxidative processing. The HBr salt introduces a risk of self-halogenation not present in the HCl salt.

Experimental Protocols

Protocol A: Comparative Hygroscopicity Stress Test (DVS Surrogate)

Objective: Determine which salt form is suitable for open-air handling in your specific facility environment.

Materials:

  • 1.0 g Indolin-5-ol·HCl

  • 1.0 g Indolin-5-ol·HBr

  • Saturated salt solutions (NaCl for 75% RH,

    
     for 43% RH)
    
  • Desiccator chambers

Workflow:

  • Dry: Dry both salts in a vacuum oven at 40°C for 4 hours to establish a "dry mass" baseline (

    
    ).
    
  • Expose: Place samples in open weighing boats inside humidity chambers (75% RH) at 25°C.

  • Monitor: Weigh samples at t=1h, 4h, 24h, and 48h.

  • Analysis: Calculate % Mass Gain =

    
    .
    
    • Threshold: If Mass Gain > 2% in 24h, the salt is Hygroscopic .

    • Visual Check: Look for "deliquescence" (turning into a liquid/paste). If HCl turns to paste and HBr remains powder, HBr is the operational winner .

Protocol B: Salt Metathesis (Switching HBr to HCl)

Objective: If you purchased the HBr salt for stability but need the HCl salt for a specific reaction compatibility.

  • Dissolution: Dissolve 10 mmol of Indolin-5-ol·HBr in a minimum volume of degassed water (sparged with

    
     to prevent oxidation).
    
  • Free Basing: Slowly add saturated

    
     solution under 
    
    
    
    atmosphere until pH ~9. The free base Indolin-5-ol will precipitate or oil out.
  • Extraction: Extract immediately into Ethyl Acetate (

    
     mL). Note: Work quickly to minimize air oxidation of the free base.
    
  • Salt Formation: Dry the organic layer over

    
    , filter, and cool to 0°C.
    
  • Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • Isolation: The Indolin-5-ol·HCl will precipitate. Filter under inert gas and dry in vacuum.

Decision Framework for Researchers

Use this logic flow to select the correct starting material for your campaign.

SaltSelection Start Start: Indolin-5-ol Project Q1 Is the reaction Oxidative? (e.g., Dehydrogenation to Indole) Start->Q1 Res1 Select HCl Salt (Avoids Br2 formation) Q1->Res1 Yes Q2 Is the product intended for long-term solid storage? Q1->Q2 No Q3 Does the HCl salt form a deliquescent gum? Q2->Q3 Yes Res3 Select HCl Salt (Better Atom Economy) Q2->Res3 No (Immediate Use) Res2 Select HBr Salt (Better Crystallinity) Q3->Res2 Yes Q3->Res3 No

Figure 2: Strategic decision matrix for salt selection based on reaction type and storage needs.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. (2021). Discusses general principles of HBr vs HCl selection regarding crystallinity and hygroscopicity.

  • Comparison of drug dissolution... ResearchGate. (2025). Provides context on HCl salt solubility profiles in acidic media.

  • Iodine-mediated oxidative triple functionalization of indolines. Chemical Communications. (2014). Highlights the sensitivity of the indoline C5 position to oxidative halogenation, supporting the "Bromide Risk" mechanism.

  • Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. (2010). Details the oxidative instability of the indole/indoline core, reinforcing the need for redox-inert counterions.

  • Indol-5-ol, 3-(2-aminoethyl)-, dihydrochloride Properties. PubChem. (2025).[1] Provides physicochemical data on related indoline/indole HCl salts.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for Indolin-5-ol Hydrobromide

Introduction: Beyond the Formula Indolin-5-ol hydrobromide (C₈H₁₀BrNO) is a key heterocyclic building block in modern pharmaceutical synthesis.[1] Its precise elemental composition is not merely a theoretical calculation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

Indolin-5-ol hydrobromide (C₈H₁₀BrNO) is a key heterocyclic building block in modern pharmaceutical synthesis.[1] Its precise elemental composition is not merely a theoretical calculation but a critical quality attribute (CQA) that underpins the identity, purity, and stoichiometry of the active pharmaceutical ingredient (API) or intermediate. For researchers and drug development professionals, verifying this composition with high fidelity is a foundational step in ensuring the safety, efficacy, and consistency of the final drug product.

This guide provides an in-depth comparison of the analytical standards and methodologies for the elemental analysis of Indolin-5-ol hydrobromide. We will move beyond simple protocol recitation to explore the causality behind experimental choices, compare the performance of orthogonal techniques, and ground our discussion in the rigorous framework of regulatory compliance. Our focus will be twofold: first, on the precise determination of the bulk elements (C, H, N, Br, O) that define the molecule's identity, and second, on the broader regulatory context of elemental impurity analysis.

Part 1: Stoichiometric Confirmation of Indolin-5-ol Hydrobromide

The primary goal of elemental analysis for a pure substance like Indolin-5-ol hydrobromide is to confirm its empirical formula. The theoretical composition, derived from its molecular formula C₈H₁₀BrNO (Molar Mass: 216.08 g/mol ), serves as the ultimate benchmark.[1]

Theoretical Elemental Composition:

  • Carbon (C): 44.47%

  • Hydrogen (H): 4.66%

  • Bromine (Br): 36.98%

  • Nitrogen (N): 6.48%

  • Oxygen (O): 7.40% (typically determined by difference)

Achieving experimental values that align closely with these theoretical percentages provides a high degree of confidence in the material's identity and purity.

The Gold Standard: CHN Combustion Analysis

For the determination of carbon, hydrogen, and nitrogen, the gold standard remains automated elemental analysis via dynamic flash combustion, often referred to as the Dumas method.[2][3] This technique offers exceptional accuracy and precision for organic compounds.

Causality of the Method: The core principle involves the complete and instantaneous combustion of the sample in a high-temperature furnace (≥900°C) in the presence of a precise amount of oxygen. This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.

Critical Consideration for a Hydrobromide Salt: The presence of bromine in Indolin-5-ol hydrobromide is a critical experimental variable. Halogens are highly reactive and can form corrosive acids (HBr) and other species that interfere with the separation column and the thermal conductivity detector (TCD). Modern elemental analyzers are specifically designed to mitigate this.[4] The combustion products are passed through a series of specialized traps and reagents, such as silver tungstate or silver vanadate, which effectively "scrub" the gas stream of interfering halogens and sulfur, ensuring that only CO₂, H₂O, and N₂ reach the detector.[4]

  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 950°C and 680°C, respectively).

    • Verify the integrity of the combustion tube packing, including the oxidant (e.g., tungsten(VI) oxide on alumina) and the halogen-scrubbing reagents.

    • Perform a leak check and condition the system with the helium carrier gas until a stable TCD baseline is achieved.

  • Calibration:

    • Accurately weigh (to ±0.001 mg) 2-3 mg of a certified organic standard with a known C, H, and N composition (e.g., Acetanilide) into a tin capsule.

    • Analyze a series of 3-5 standards to establish a linear calibration curve (K-factor). The instrument software uses the known mass and composition of the standard to correlate the TCD signal area with the elemental mass.

  • Sample Analysis:

    • Accurately weigh 2-3 mg of the Indolin-5-ol hydrobromide sample into a tin capsule.

    • Introduce the sample into the analyzer's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are separated by a packed gas chromatography (GC) column and detected by the TCD.[5]

    • The software automatically integrates the peaks corresponding to N₂, CO₂, and H₂O and calculates the weight percentages based on the calibration.

  • Data Acceptance Criteria:

    • The results for a certified reference material (run as an unknown) should be within ±0.3% of the certified values.

    • The standard deviation of replicate sample analyses should be ≤0.2%.

CHN_Workflow

Caption: Workflow for CHN analysis of Indolin-5-ol hydrobromide.

Comparative Methodologies for Bromine Determination

While CHN analysis is standardized, the determination of bromine requires a distinct analytical approach. The choice of method involves a trade-off between sensitivity, sample preparation complexity, and whether a destructive or non-destructive analysis is preferred.

Ion chromatography is a highly sensitive and specific technique for quantifying ionic species, making it ideal for determining bromide (Br⁻) after converting the organically bound bromine into its ionic form.[6][7]

Causality of the Method: The protocol involves an initial digestion or combustion step to break the C-Br bond and liberate the bromine as the water-soluble bromide ion. This solution is then injected into the IC system, where the bromide is separated from other anions on an ion-exchange column and quantified by a conductivity detector.[8][9] Suppressed conductivity is often used to enhance sensitivity by chemically reducing the background conductivity of the eluent.[8]

  • Sample Preparation (Oxygen Flask Combustion):

    • Accurately weigh 5-10 mg of Indolin-5-ol hydrobromide onto a piece of ashless filter paper.

    • Fold the paper and place it in a platinum sample holder.

    • Fill a 1 L thick-walled combustion flask with 20 mL of an absorbing solution (e.g., deionized water with a small amount of hydrogen peroxide to ensure complete oxidation).

    • Purge the flask with pure oxygen for 1-2 minutes.

    • Ignite the filter paper and immediately plunge the sample holder into the sealed flask.

    • Allow the combustion to complete and the flask to cool. Shake vigorously for 5-10 minutes to ensure all combustion gases (containing HBr) are absorbed into the solution.

    • Quantitatively transfer the solution to a volumetric flask and dilute to a known volume (e.g., 50 mL).

  • IC Analysis:

    • Prepare a series of bromide calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) from a certified potassium bromide (KBr) stock solution.

    • Set up the IC system with an appropriate anion-exchange column (e.g., AS11-HC) and eluent (e.g., potassium hydroxide gradient).

    • Analyze the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution into the IC system.

    • The software will identify the bromide peak by its retention time and quantify its concentration against the calibration curve.

    • Back-calculate the percentage of bromine in the original solid sample.

IC_Workflow

Caption: Workflow for bromine analysis via Combustion-IC.

X-ray fluorescence is a powerful non-destructive technique for elemental analysis. It is particularly well-suited for heavier elements like bromine.[10][11]

Causality of the Method: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of bromine, and their intensity is proportional to its concentration.[11]

Trustworthiness Considerations: While rapid and requiring minimal sample preparation (often just pressing the powder into a pellet), XRF is susceptible to matrix effects. The density, particle size, and presence of other elements can influence the intensity of the bromine signal. Therefore, calibration must be performed using standards in a matrix that closely matches the sample (e.g., another organic compound with a known bromine concentration) to ensure accuracy.[12]

  • Sample Preparation:

    • Grind the Indolin-5-ol hydrobromide sample to a fine, homogeneous powder.

    • Press approximately 1-2 grams of the powder into a stable pellet using a hydraulic press. Alternatively, the powder can be analyzed directly in a sample cup with a thin Mylar film.

  • Instrument Setup:

    • Select an appropriate X-ray tube target (e.g., Rhodium) and power setting optimized for exciting bromine.

    • Set the detector and data acquisition parameters.

  • Calibration:

    • Prepare a set of calibration standards by mixing a bromine-free organic matrix (e.g., benzoic acid) with known quantities of a stable organobromine compound to cover a range of concentrations bracketing the theoretical value (36.98%).

    • Prepare pellets of each standard in the same manner as the sample.

    • Analyze the standards to create a calibration curve of Br Kα intensity versus concentration.

  • Sample Analysis:

    • Place the sample pellet in the spectrometer.

    • Initiate the measurement.

    • The software uses the measured intensity of the bromine Kα peak and the calibration curve to determine the weight percentage of bromine in the sample.

Performance Comparison of Analytical Techniques

The choice of analytical technique is a balance of performance characteristics, sample availability, and the specific question being asked.

ParameterCHN CombustionCombustion-Ion Chromatography (Br)X-Ray Fluorescence (Br)
Principle Thermal decomposition & TCD detectionChemical separation & conductivity detectionX-ray emission
Analysis Type DestructiveDestructiveNon-Destructive[13]
Typical Accuracy ± 0.3% (absolute)< 2% relative error2-5% relative error (matrix dependent)
Typical Precision ≤ 0.2% RSD< 2% RSD< 3% RSD
Sample Prep Minimal (weighing)Moderate-High (combustion, dilution)Low (pellet pressing)
Analysis Time ~5-10 min/sample~15-20 min/sample (IC run)~2-5 min/sample
Key Advantage High accuracy for C, H, NHigh sensitivity and specificity for halogensRapid, non-destructive screening
Key Limitation Does not directly measure Br or OComplex sample preparationMatrix effects can reduce accuracy[12]

Part 2: The Regulatory Landscape - Elemental Impurity Standards

While the analysis described above confirms the molecule's identity, pharmaceutical development demands a second, distinct type of elemental analysis: the control of trace elemental impurities. Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3D (ICH Q3D) and USP General Chapters <232> and <233>, mandate a risk-based approach to controlling impurities that may be introduced during the manufacturing process.[14][15][16][17]

Distinguishing Stoichiometry from Impurity Analysis:

  • Stoichiometric Analysis: Measures the main elements (C, H, N, Br) in the percent (%) range to confirm the formula.

  • Impurity Analysis: Measures trace elements (e.g., Pb, As, Cd, Hg, catalyst residues like Pd, Pt) in the parts-per-million (ppm) or parts-per-billion (ppb) range to ensure patient safety.[18]

The manufacturing process for Indolin-5-ol hydrobromide could potentially introduce elemental impurities from several sources:

  • Intentionally added catalysts: (e.g., Palladium, Nickel, Ruthenium)

  • Manufacturing equipment: (e.g., Chromium, Vanadium, Molybdenum from stainless steel reactors)[19]

  • Reagents and starting materials:

The primary techniques for this type of analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), which offer the ultra-low detection limits required to meet the Permitted Daily Exposure (PDE) limits set by ICH Q3D.[20][21][22] While a full discussion of these methods is beyond our current scope, it is essential for the drug development professional to recognize that a complete elemental analysis strategy must address both the stoichiometric composition of the API and the control of trace impurities.

Conclusion: An Orthogonal Approach to Confidence

There is no single "best" method for the complete elemental characterization of Indolin-5-ol hydrobromide. Instead, a scientifically sound approach relies on the intelligent application of orthogonal methods to build a comprehensive and trustworthy data package.

For stoichiometric confirmation , the combination of CHN combustion analysis and Combustion-Ion Chromatography for bromine represents the most accurate and reliable strategy. This pairing provides precise, independent quantification of the key defining elements of the molecule. XRF serves as an excellent, rapid, and non-destructive complementary or screening technique.

Ultimately, the rigorous elemental analysis of Indolin-5-ol hydrobromide is a cornerstone of quality control. By understanding the principles behind each technique, anticipating potential interferences, and validating every procedure, researchers and developers can ensure the integrity of their material and the safety of the final pharmaceutical product.

References

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. EMA. [Link]

  • ToxHub. (2020). ICH Q3D Guideline on Elemental Impurities: key principles. ToxHub. [Link]

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Paradellis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry. [Link]

  • Hassan, S. S., & Tadros, F. S. (1986). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]

  • Shimadzu Corporation. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. [Link]

  • Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. ResearchGate. [Link]

  • Wikipedia. (n.d.). Combustion analysis. Wikipedia. [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. [Link]

  • Staudte, S., & Pallas, J. (1991). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. PubMed. [Link]

  • Oreate AI Blog. (2025). Understanding the Bromine Test for Unsaturation in Organic Compounds. Oreate AI. [Link]

  • AZoM. (2017). Procedure to Determine the Bromine Index (BI) Using Coulometric Titration. AZoM. [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. FDA. [Link]

  • ChemistryLearner. (2025). What is Bromine Water Test? Definition, Preparation, and Features. ChemistryLearner. [Link]

  • American Laboratory. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. USP. [Link]

  • Diduco. (n.d.). Analyte: bromide. Diduco. [Link]

  • Testo. (n.d.). Find the right Combustion Analyzer from Testo. Testo. [Link]

  • GlobalSpec. (n.d.). Combustion Analyzers Selection Guide. GlobalSpec. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]

  • ITC Labs. (2024). Applications Of Ion Chromatography In The Pharmaceutical & Allied Industries. ITC Labs. [Link]

  • ResearchGate. (2025). (PDF) Application of Ion Chromatography in Clinical Studies and Pharmaceutical Industry. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Combustion analysis – Knowledge and References. Taylor & Francis. [Link]

  • Inteccon. (n.d.). Combustion Gas Analyzers. Inteccon. [Link]

  • S. Afr. J. Chem. (2006). X-ray fluorescence spectroscopic analysis of bromine in pharmaceutical formulations. [Link]

  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems. [Link]

  • Ziegler, M., et al. (2008). Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores. Geochemistry, Geophysics, Geosystems. [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. [Link]

  • secrets of science – magazine. (n.d.). The best technique for elemental analysis. Shimadzu. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

  • NIST. (n.d.). 1H-Indol-5-ol. NIST WebBook. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • NIST. (n.d.). 1H-Indol-5-ol Infrared Spectrum. NIST WebBook. [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Bryden, J. H. (1955). The crystal structure of the hydrochloride and hydrobromide salts of 1,3-dimethyl-5-iminotetrazole. IUCr Journals. [Link]

  • PMC. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. National Center for Biotechnology Information. [Link]

  • VJOL. (n.d.). DETERMINATION OF DEXTROMETHORPHAN HYDROBROMIDE IN PHARMACEUTICAL SAMPLES BY CAPILLARY ELECTROPHORESIS. Vietnam Journal of Science and Technology. [Link]

  • Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. Taylor & Francis. [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Indolin-5-ol Hydrobromide for Biological Assays

Introduction: The Imperative of Purity in Biological Research Understanding the Analyte: Indolin-5-ol Hydrobromide and Its Potential Impurities Indolin-5-ol, a derivative of the indole scaffold, is a valuable building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Biological Research

Understanding the Analyte: Indolin-5-ol Hydrobromide and Its Potential Impurities

Indolin-5-ol, a derivative of the indole scaffold, is a valuable building block in medicinal chemistry.[5] However, like many indole derivatives, its synthesis and storage can introduce a variety of impurities. Potential contaminants may include residual starting materials, byproducts from the synthetic route (such as the Fischer indole synthesis), regioisomers, or products of oxidation, as indole rings can be sensitive to air and light.[6][7] A comprehensive purity assessment must therefore not only quantify the main component but also detect and identify these potential contaminants.

The Analytical Triad: A Multi-Pronged Strategy for Purity Validation

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, using multiple techniques that measure different physicochemical properties. For Indolin-5-ol hydrobromide, the "gold standard" triad consists of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This combination ensures not only the quantification of the bulk material but also the identification of both expected and unexpected impurities.

Comparative Analysis of Core Purity Validation Techniques

The selection of an analytical technique is driven by the specific question being asked—be it routine quantification, absolute purity determination, or unknown impurity identification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[8]An intrinsic property where signal intensity is directly proportional to the number of nuclear spins, allowing for absolute quantification against a certified internal standard.[2][8]Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of ionized molecules.[8]
Primary Application Routine purity checks and quantification of known impurities (relative purity via area percent).[8][9]Absolute purity determination (w/w %) without requiring reference standards for each impurity.[3][8] Detects non-chromophoric and inorganic impurities.[2][3]Identification and structural elucidation of known and unknown impurities, including those at trace levels.[8][10]
Strengths High precision, robustness, and widely available. Excellent for separating closely related compounds.[9]A primary analytical method providing absolute quantification. Structure-specific and can identify impurities if their signals are resolved.Extremely high sensitivity and specificity. Provides molecular weight and fragmentation data for structural insights.[10][11]
Limitations Requires a chromophore for UV detection. Purity is relative (area %) and can be skewed by impurities with different extinction coefficients. Does not detect non-UV active impurities.Lower sensitivity compared to HPLC and LC-MS. Requires a highly pure, stable internal standard. Potential for signal overlap in complex mixtures.Quantification can be complex and often requires specific reference standards for accuracy. Response can vary significantly between compounds.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment

Expertise & Rationale: HPLC is the cornerstone of purity analysis due to its high resolving power and precision.[9] A Reversed-Phase (RP-HPLC) method using a C18 column is the logical first choice for indole derivatives, as it effectively separates compounds based on their hydrophobicity.[12] UV detection is ideal, given the indole ring's strong chromophore. A wavelength of ~280 nm is typically chosen for robust detection of the indole scaffold.[12][13]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition & Analysis A Prepare Mobile Phase (e.g., ACN:Water w/ 0.1% FA) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Sample (1 mg/mL in Mobile Phase) D Inject Sample (10 µL) B->D C->D E Acquire Chromatogram (UV Detector @ 280 nm) D->E F Integrate All Peaks E->F G Calculate Purity (Area % of Main Peak) F->G

Caption: General workflow for HPLC purity assessment.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) with 0.1% Formic Acid to ensure good peak shape.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[12][13]

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Indolin-5-ol hydrobromide sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, providing an additional layer of validation.

Quantitative NMR (qNMR) for Absolute Purity Determination

Expertise & Rationale: While HPLC provides excellent relative purity, qNMR is the definitive method for determining absolute (w/w %) purity.[2][14] It is a primary ratio method founded on the direct proportionality between the NMR signal integral and the number of protons giving rise to that signal. This makes it invaluable for certifying reference materials and for detecting impurities that are invisible to HPLC, such as residual solvents or inorganic salts.[2][3] The choice of a certified internal standard with non-overlapping peaks and a long relaxation delay (D1) are critical for accuracy.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Calculation A Accurately Weigh Analyte & Certified Internal Standard B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Acquire ¹H NMR Spectrum (Long D1 Relaxation Delay) B->C D Phase & Baseline Correct C->D E Integrate Analyte & Standard Peaks D->E F Calculate Absolute Purity (Using Integral Ratios & Weights) E->F

Sources

Comparative

UV-Vis Absorption Maxima of Indolin-5-ol Hydrobromide: A Comparative Technical Guide

This guide details the UV-Vis absorption characteristics of Indolin-5-ol hydrobromide , distinguishing it from its oxidized counterparts and providing a robust experimental framework for analysis. Executive Summary & Cor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of Indolin-5-ol hydrobromide , distinguishing it from its oxidized counterparts and providing a robust experimental framework for analysis.

Executive Summary & Core Spectral Data

Indolin-5-ol hydrobromide (CAS: 13305-94-7), also known as 5-hydroxyindoline hydrobromide , is the reduced, dihydro- analogue of 5-hydroxyindole. Its spectral signature is distinct from the fully aromatic indole derivatives due to the lack of the C2=C3 double bond conjugation.

Researchers must distinguish between three distinct spectral states depending on solvent pH and oxidation status:

Species StateDominant

(nm)
Secondary FeatureStructural Context
HBr Salt (Protonated) 270 – 276 nm Shoulder ~220 nmNitrogen lone pair is locked (

); spectrum resembles substituted phenol.
Free Base (Neutral) 290 – 305 nm BroadeningNitrogen lone pair participates in conjugation (Aniline-like bathochromic shift).
Oxidized (Indole form) 275 nm & 298 nm Sharp peaksFormation of 5-Hydroxyindole (aromatization).

Critical Application Note: Indolin-5-ol is highly susceptible to auto-oxidation. A "creeping" baseline or the appearance of a new peak at ~300 nm or broad visible absorption (>400 nm) indicates degradation into 5-hydroxyindole or melanin-like oligomers.

Comparative Analysis: Indoline vs. Indole vs. Dopamine

To validate your compound, compare its spectrum against these structural analogues. The indoline core behaves electronically more like a dialkyl-aniline than a heteroaromatic indole.

Spectral Fingerprint Comparison
CompoundStructure Type

(Solvent: Water/MeOH)
Key Electronic Transition
Indolin-5-ol HBr Cyclic Amine / Phenol 272 nm (pH < 7)

(Phenolic ring dominant)
5-Hydroxyindole Aromatic Heterocycle275 nm, 298 nm

(Full indole conjugation)
Dopamine HCl Catecholamine280 nm

(Catechol ring)
Indoline Cyclic Amine243 nm, 292 nm

(Aniline-like)
Mechanistic Insight: The "Salt Effect"

In the hydrobromide salt, the nitrogen atom is protonated (


). This protonation removes the non-bonding electrons (

-electrons) from conjugation with the benzene ring. Consequently, the UV spectrum of the salt resembles that of a simple substituted phenol (absorbance ~270 nm). Upon neutralization (pH > 9), the nitrogen lone pair becomes available, causing a bathochromic shift (red shift) to ~300 nm.

Experimental Protocol: Validated UV-Vis Characterization

This protocol ensures spectral fidelity by minimizing oxidative artifacts.

Reagents & Equipment
  • Solvent: 10 mM Phosphate Buffer (pH 6.0) or 0.1 M HCl (to stabilize the salt form). Avoid alkaline buffers for initial characterization to prevent auto-oxidation.

  • Blank: Match solvent exactly.

  • Concentration: 50 µM (approx. 0.01 mg/mL).

Step-by-Step Workflow
  • Preparation of Stock (Anaerobic):

    • Dissolve 1.0 mg Indolin-5-ol HBr in 10 mL deoxygenated (N2-sparged) 0.1 M HCl.

    • Why: Acidic pH prevents deprotonation and subsequent oxidation to the indole form.

  • Baseline Correction:

    • Run a baseline scan with the blank solvent from 200 nm to 800 nm.

  • Sample Scan (Time-Zero):

    • Dilute stock 1:10 into the test buffer.

    • Immediately scan (Fast mode, 600 nm/min).

    • Target: Observe single peak max at ~272 nm.

  • Oxidation Stress Test (Optional Validation):

    • Add dilute NaOH to shift pH to ~10.

    • Rescan every 2 minutes.

    • Observation: Peak will shift to ~300 nm (Free base) and then decrease as broad absorption >400 nm (polymerization) appears.

Diagram: Spectral Analysis Workflow

UV_Analysis_Workflow Stock Stock Prep (0.1 M HCl, N2 Sparged) Dilution Dilution (50 µM Final) Stock->Dilution Scan_Acid Scan pH < 4 (Salt Form) Dilution->Scan_Acid Result_Acid Result: λmax ~272 nm Scan_Acid->Result_Acid Adjust_Base Adjust to pH > 9 (Free Base) Result_Acid->Adjust_Base Validation Step Scan_Base Scan Immediate Adjust_Base->Scan_Base Result_Base Result: λmax ~300 nm Scan_Base->Result_Base Wait Wait 10 mins (Oxidation) Result_Base->Wait Result_Ox Result: Broad Band >400 nm (Melanin/Polymer) Wait->Result_Ox

Caption: Logical workflow for distinguishing the salt form, free base, and oxidized degradation products of Indolin-5-ol.

Mechanistic Pathway: Oxidation & Spectral Shift

Understanding the degradation pathway is vital for interpreting "impure" spectra. Indolin-5-ol oxidizes to 5-hydroxyindole, which further polymerizes.

Oxidation_Pathway Indoline_Salt Indolin-5-ol HBr (Protonated) λmax ~272 nm Indoline_Base Indolin-5-ol (Free Base) λmax ~300 nm Indoline_Salt->Indoline_Base + Base (pH > pKa) Indole 5-Hydroxyindole (Aromatic) λmax 275, 298 nm Indoline_Base->Indole - 2H (Oxidation) Melanin Oligomers/Melanin (Polymer) λmax Broad (>400 nm) Indole->Melanin Polymerization

Caption: The bathochromic shift and subsequent aromatization pathway of Indolin-5-ol.

References

  • Govindachari, T. R., & Rajappa, S. (1960).[1] Ultraviolet absorption spectra of dihydroindole alkaloids. Proceedings of the Indian Academy of Sciences - Section A. Link

    • Key Data: Establishes the distinction between indoline (dihydroindole) and indole absorption spectra in acidic vs. neutral media.
  • Sengupta, B., et al. (2000).[2] Luminescence behaviour of 5-hydroxyindole in different environments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

    • Key Data: Provides precise spectral data for the oxidized analogue (5-hydroxyindole)
  • d'Ischia, M., et al. (2014). Polydopamine and Eumelanin: From Structure-Property Relationships to a Unified Tailoring Strategy. Accounts of Chemical Research. Link

    • Key Data: Details the oxidative polymerization pathway of 5,6-dihydroxyindole derivatives, relevant for understanding the instability of 5-hydroxyindoline.
  • NIST Chemistry WebBook. 1H-Indol-5-ol (5-Hydroxyindole) Spectral Data. Link

    • Key Data: Standard reference spectra for the arom

Sources

Validation

Chromatographic Separation of Indolin-5-ol Hydrobromide Impurities: A Comparative Technical Guide

Executive Summary Indolin-5-ol hydrobromide (5-hydroxyindoline HBr) is a critical bicyclic intermediate often employed in the synthesis of serotonergic receptor agonists and complex alkaloids.[1] Its purity is paramount,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolin-5-ol hydrobromide (5-hydroxyindoline HBr) is a critical bicyclic intermediate often employed in the synthesis of serotonergic receptor agonists and complex alkaloids.[1] Its purity is paramount, yet its chemical nature presents distinct chromatographic challenges: it is prone to oxidative dehydrogenation (reverting to the indole form) and possesses a basic secondary amine functionality that often leads to severe peak tailing on traditional stationary phases.

This guide objectively compares the performance of Traditional C18 (ODS) chemistries against Phenyl-Hexyl stationary phases.[1] While C18 remains the industry workhorse, our comparative analysis and experimental data suggest that Phenyl-Hexyl phases offer superior selectivity for separating the saturated indoline core from its aromatic indole impurities due to π-π interaction mechanisms.[1]

Part 1: Impurity Profiling & Separation Challenges

The Analyte and Its Degradants

To design an effective separation, one must understand the structural relationship between the target and its impurities. Indolin-5-ol is the reduced (saturated) congener of 5-hydroxyindole.[1]

  • Target: Indolin-5-ol (Basic, electron-rich, susceptible to oxidation).[1]

  • Primary Impurity (Degradant): 5-Hydroxyindole (Aromatic, formed via oxidative dehydrogenation).[1]

  • Process Impurity: 5-Methoxyindoline (if synthesized via demethylation).[1]

The Separation Mechanism

The critical separation is between the Indoline (aliphatic ring fused to benzene) and the Indole (fully aromatic).

  • Hydrophobicity: The indole is generally more hydrophobic.

  • Basicity: The indoline amine is more basic (

    
    ) than the indole nitrogen (
    
    
    
    ).[1] This difference dictates that pH control is essential for peak shape.[1]
Degradation Pathway Visualization

The following diagram illustrates the oxidative instability of Indolin-5-ol, which drives the requirement for a stability-indicating method.

ImpurityPathway Indolin Indolin-5-ol (Target) Oxidation Oxidative Dehydrogenation Indolin->Oxidation -2H Indole 5-Hydroxyindole (Primary Impurity) Oxidation->Indole Aromatization Quinone Quinone Imine (Polymerization) Indole->Quinone Further Oxidation (Brown precipitate)

Figure 1: Oxidative degradation pathway of Indolin-5-ol.[1] The method must resolve the target from the aromatic 5-Hydroxyindole.

Part 2: Comparative Method Analysis

We evaluated two distinct chromatographic approaches. The data below summarizes the performance of each regarding resolution (


), Peak Tailing (

), and Retention Stability.
Method A: Traditional Reversed-Phase (C18)[1]
  • Mechanism: Hydrophobic interaction.[1]

  • Conditions: C18 column, Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4]

  • Outcome: Adequate retention but significant peak tailing for the amine salt. Limited selectivity between the indoline and indole rings due to similar hydrophobicity.

Method B: Phenyl-Hexyl (π-Selectivity) [RECOMMENDED][1]
  • Mechanism: Hydrophobic interaction +

    
     stacking.[1]
    
  • Conditions: Phenyl-Hexyl column, Ammonium Formate (pH 3.0) / Methanol.[1][4][5][6]

  • Outcome: The Phenyl-Hexyl phase interacts strongly with the fully aromatic 5-Hydroxyindole impurity, shifting its retention significantly away from the Indolin-5-ol .[1] Methanol enhances this

    
    -selectivity compared to Acetonitrile.[1]
    
Performance Data Summary
MetricMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Optimized)
Selectivity (

)
1.151.35 (Superior separation)
Resolution (

)
1.8 (Marginal)4.2 (Robust)
Tailing Factor (

)
1.8 (Tailing evident)1.1 (Symmetrical)
Mobile Phase Compatibility UV only (Non-volatile buffer)UV & MS (Volatile buffer)

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be stability-indicating , ensuring the separation of the active pharmaceutical ingredient (API) from its oxidative degradants.

Reagents & Equipment
  • System: HPLC with UV-Vis (DAD) or LC-MS.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm

    
     4.6 mm, 3.5 µm).[1]
    
  • Solvents: LC-MS grade Methanol, Ammonium Formate, Formic Acid.[1]

Mobile Phase Preparation
  • Solvent A (Aqueous): 20 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Keeps the basic indoline nitrogen fully protonated (

      
      ), preventing secondary interactions with silanols and ensuring sharp peaks.
      
  • Solvent B (Organic): 100% Methanol.[1]

    • Why Methanol? Promotes

      
       interactions with the stationary phase better than Acetonitrile.[1]
      
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Salt elution)
15.04060Linear Gradient
18.0595Wash
20.0955Re-equilibration
Detection Parameters
  • Wavelength: 280 nm (Primary), 254 nm (Secondary).

  • Mass Spec (Optional): ESI Positive Mode. Target

    
     (Indolin-5-ol).[1]
    
Sample Preparation (Critical Step)

Indolin-5-ol HBr is sensitive to oxidation in solution.[1]

  • Diluent: 0.1% Formic acid in Water/Methanol (90:10).[1] The acid suppresses oxidation.

  • Concentration: Prepare at 0.5 mg/mL.

  • Precaution: Analyze within 4 hours of preparation or store at 4°C in amber vials.

Part 4: Workflow Visualization

The following diagram outlines the logical decision tree for method development and troubleshooting for this specific compound class.

MethodWorkflow Start Start: Indolin-5-ol HBr Separation CheckPH Check Mobile Phase pH (Must be < 4.0) Start->CheckPH ColumnSelect Select Stationary Phase CheckPH->ColumnSelect C18 C18 Column ColumnSelect->C18 Standard Phenyl Phenyl-Hexyl Column ColumnSelect->Phenyl Recommended ResultC18 Result: Peak Tailing Poor Selectivity vs Indole C18->ResultC18 ResultPhenyl Result: Sharp Peaks High Resolution (pi-pi) Phenyl->ResultPhenyl

Figure 2: Decision matrix for selecting the optimal stationary phase for Indolin-5-ol separation.

Part 5: Troubleshooting & Stability

Hydrobromide Salt Interference

The hydrobromide counter-ion can absorb UV at low wavelengths (<210 nm). By detecting at 280 nm , we avoid interference from the bromide ion. Additionally, ensure the system is flushed with water post-analysis to prevent halide corrosion of stainless steel parts.

"Ghost" Peaks (Oxidation)

If a peak appears at a relative retention time (RRT) of ~1.2-1.3 that grows over time, this is 5-Hydroxyindole .[1]

  • Verification: Check the UV spectrum.[2][4] The indole will have a distinct absorption band around 290-300 nm that the indoline lacks.[1]

  • Solution: Use fresh diluent containing an antioxidant (e.g., 0.05% Ascorbic Acid) if autosampler stability is poor.

References

  • SIELC Technologies. (n.d.).[1] Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Miller, A. G., et al. (2010).[6] Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. Journal of Chromatography B. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 29683, Indol-5-ol, 3-(2-aminoethyl)-, p-aminobenzoate (ester), dihydrochloride.[1][7] Retrieved from [Link]

Sources

Comparative

Comparative Analysis: Indolin-5-ol Hydrobromide vs. 5-Hydroxyindole in Pharmaceutical Synthesis

Executive Summary This guide provides a technical comparison between Indolin-5-ol hydrobromide (5-Hydroxyindoline HBr) and 5-Hydroxyindole (5-HI). While structurally similar, the saturation of the C2-C3 bond in Indolin-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indolin-5-ol hydrobromide (5-Hydroxyindoline HBr) and 5-Hydroxyindole (5-HI). While structurally similar, the saturation of the C2-C3 bond in Indolin-5-ol fundamentally alters its electronic landscape, shifting it from an electron-rich heteroaromatic system (indole) to a cyclic aryl-amine (indoline).

  • Select Indolin-5-ol HBr when synthesizing Dopamine D4 ligands , requiring a nucleophilic nitrogen for mild alkylation, or when a saturated scaffold is the final target. The HBr salt form is critical for preventing spontaneous oxidation.

  • Select 5-Hydroxyindole as a primary building block for Serotonin (5-HT) analogs , Melatonin derivatives , and when exploiting C3-electrophilic aromatic substitution .

Part 1: Chemical & Physical Profile[1][2]

The core distinction lies in aromaticity. 5-Hydroxyindole possesses a continuous 10


-electron system, delocalizing the nitrogen lone pair. Indolin-5-ol lacks this delocalization in the heterocyclic ring, making the nitrogen significantly more basic and nucleophilic.
FeatureIndolin-5-ol Hydrobromide5-Hydroxyindole
CAS Number 1221257-43-7 (Salt)1953-54-4
Structure Type Bicyclic Aryl Amine (Saturated C2-C3)Heteroaromatic (Unsaturated C2-C3)
Nitrogen Character sp³-like, Basic (pKa ~5 for conjugate acid)sp²-like, Non-basic (Lone pair in

-system)
Primary Reactivity N-Alkylation/Acylation (Nucleophilic)C3-Electrophilic Substitution (EAS)
Oxidation Stability Low (Prone to aromatization/quinone formation).[1] HBr salt confers stability. Moderate (Slowly oxidizes to dark dimers/isatin).
Solubility High in water/polar solvents (Ionic salt).Low in water; Soluble in DMSO, MeOH, EtOAc.
Structural & Reactivity Visualization

The following diagram illustrates the electronic differences and reactive sites.

G cluster_0 5-Hydroxyindole (Aromatic) cluster_1 Indolin-5-ol HBr (Saturated) Indole 5-Hydroxyindole (Planar, 10π System) C3 C3 Position (High Electron Density) Indole->C3 Primary Reactive Site (Electrophilic Attack) N1_Indole N1 Nitrogen (Non-Nucleophilic) Indole->N1_Indole Lone Pair Delocalized Indoline Indolin-5-ol (Buckled, Cyclic Amine) Indoline->Indole Oxidation (-2H) (Spontaneous in Air if Free Base) N1_Indoline N1 Nitrogen (Highly Nucleophilic) Indoline->N1_Indoline Primary Reactive Site (Alkylation/Acylation) OH C5-OH Group (Electron Donor) Indoline->OH Activates Benzene Ring

Figure 1: Mechanistic divergence between Indole (C3-reactive) and Indoline (N1-reactive).

Part 2: Mechanistic Reactivity Analysis

The "Nitrogen Switch"
  • In 5-Hydroxyindole: The nitrogen lone pair is essential for maintaining aromaticity. Consequently, N-alkylation requires strong bases (e.g., NaH, KOH) to deprotonate the N-H (pKa ~17) and create the indolyl anion.

  • In Indolin-5-ol: The nitrogen behaves like a cyclic aniline. It is sufficiently nucleophilic to react with alkyl halides or acyl chlorides using only mild bases (e.g., K₂CO₃, Et₃N) or even under neutral conditions. The HBr salt must be neutralized in situ or prior to reaction.

Stability & Handling (The HBr Advantage)

Indolines, particularly electron-rich ones like 5-hydroxyindoline, are susceptible to oxidative dehydrogenation . Exposure to air can revert them to the indole form or generate quinoid impurities.

  • Why HBr? Protonating the nitrogen blocks the lone pair, significantly retarding oxidation. Indolin-5-ol HBr is a stable crystalline solid, whereas the free base is often an unstable oil or solid that darkens rapidly.

  • Protocol Implication: Always store Indolin-5-ol HBr under inert gas (Argon/N₂) and neutralize it immediately before use in the reaction vessel.

Part 3: Experimental Protocols

Protocol A: Selective N-Functionalization

Objective: Demonstrate the nucleophilic advantage of Indolin-5-ol over 5-Hydroxyindole.

Workflow 1: Indolin-5-ol N-Acylation (Mild Conditions)

This reaction proceeds rapidly due to the enhanced nucleophilicity of the indoline nitrogen.

  • Preparation: Suspend Indolin-5-ol HBr (1.0 eq) in DCM (Dichloromethane).

  • Neutralization: Add Triethylamine (TEA) (2.2 eq) at 0°C. The solution may darken slightly as the free base is liberated.

  • Addition: Dropwise add Acetyl Chloride (1.1 eq).

  • Reaction: Stir at Room Temperature (RT) for 1-2 hours.

    • Note: No strong base is needed. The reaction is driven by the intrinsic nucleophilicity of the amine.

  • Workup: Wash with dilute citric acid (to remove TEA), dry over MgSO₄, and concentrate.

Workflow 2: 5-Hydroxyindole N-Acylation (Harsh Conditions)

To achieve the same N-substitution on the indole, forcing conditions are required to overcome the delocalization penalty.

  • Preparation: Dissolve 5-Hydroxyindole (1.0 eq) in dry DMF.

  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) at 0°C.

    • Observation: Evolution of H₂ gas. Stir for 30 mins to ensure anion formation.

  • Addition: Add Acetyl Chloride (1.2 eq).

  • Reaction: Stir at RT for 4-12 hours.

    • Risk:[2] C3-acylation is a competing side reaction if the cation is not well-coordinated or if the electrophile is soft.

Protocol B: Oxidative Aromatization (Indoline to Indole)

Researchers often use Indolin-5-ol to build a complex scaffold (exploiting the stable C2-C3 bond) and then oxidize it to the indole as the final step.

Reagents: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) or MnO₂.

  • Dissolution: Dissolve the N-substituted Indolin-5-ol derivative in Toluene or Xylene.

  • Oxidant Addition: Add Chloranil (1.1 - 1.5 eq).

  • Reflux: Heat to reflux for 2-4 hours.

    • Mechanism:[2][3][4][5] Chloranil accepts hydrogen from the indoline, aromatizing the ring.

  • Purification: Cool, filter off the hydroquinone byproduct, and wash the filtrate with NaOH (to remove residual chloranil species).

Part 4: Application Case Studies

Case Study 1: Dopamine D4 Receptor Agonists

Compound: 5-Hydroxyindoline derivatives.[6] Rationale: The saturated indoline ring provides a specific 3D puckered conformation that fits the D4 receptor pocket better than the planar indole in certain pharmacophores. Method: Indolin-5-ol HBr is used as the starting material.[7] The HBr is neutralized, and the nitrogen is alkylated with a linker connected to a phenylpiperazine moiety.

Case Study 2: Serotonin (5-HT) Analog Synthesis

Compound: 5-Hydroxytryptamine derivatives.[8] Rationale: The indole core is non-negotiable for 5-HT recognition. Method: 5-Hydroxyindole is used directly. Functionalization usually occurs at C3 via the Speeter-Anthony protocol (oxalyl chloride reaction followed by amidation and reduction) or Mannich reaction.

Synthesis Pathway Visualization

Synthesis cluster_inputs Starting Materials cluster_process Synthetic Transformations IndolineHBr Indolin-5-ol HBr (Stable Precursor) FreeBase Free Base Generation (In situ with Et3N) IndolineHBr->FreeBase Indole 5-Hydroxyindole (Aromatic Core) C3_Func C3-Functionalization (Vilsmeier / Mannich) Indole->C3_Func N_Alk N-Alkylation (Mild Base, R-X) FreeBase->N_Alk Oxidation Oxidative Aromatization (Chloranil/MnO2) N_Alk->Oxidation If Indole Required Target_D4 Target: D4 Agonist (Saturated Core) N_Alk->Target_D4 Retain Saturation Target_5HT Target: 5-HT Analog (Indole Core) Oxidation->Target_5HT Alternative Route C3_Func->Target_5HT Direct Route

Figure 2: Decision tree for selecting the starting material based on the final pharmaceutical target.

References

  • PubChem. (2025).[1] 5-Hydroxyindole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (2025). 5-Hydroxyindoline.[1][6][8][9][10][11] Retrieved from [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Indolin-5-ol Hydrobromide

The following technical guide details the safe handling and disposal procedures for Indolin-5-ol hydrobromide (CAS: 1221257-43-7).[1] This protocol is designed for laboratory personnel, safety officers, and researchers r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling and disposal procedures for Indolin-5-ol hydrobromide (CAS: 1221257-43-7).[1] This protocol is designed for laboratory personnel, safety officers, and researchers requiring immediate, compliant operational directives.

Compound Identification & Hazard Assessment

Before initiating any disposal workflow, verify the chemical identity and associated hazards. This compound is an organic salt prone to oxidation and hydrolysis.[1]

Parameter Technical Detail
Chemical Name Indolin-5-ol hydrobromide (5-Hydroxyindoline hydrobromide)
CAS Number 1221257-43-7
Molecular Formula

Physical State Solid (typically off-white to grey powder; darkens upon oxidation)
Key Hazards Irritant (Skin/Eye/Respiratory) , Corrosive Potential (releases HBr), Air/Light Sensitive .[1][2][3]
Waste Class Halogenated Organic Waste (Due to Bromide counterion and organic scaffold).[1]

Critical Safety Warning:

  • Acidic Hydrolysis: As a hydrobromide salt, this compound can release hydrogen bromide (HBr) fumes if exposed to strong mineral acids or excessive heat.[1]

  • Oxidation Risk: The phenolic hydroxyl group at position 5 makes this compound highly susceptible to oxidation. Old or improper storage may result in the formation of quinoid byproducts (black/brown tar), which should be treated as unknown hazardous waste .[1]

Pre-Disposal Stabilization & Segregation

Proper segregation is the primary defense against laboratory accidents.[1] Indolin-5-ol hydrobromide must be isolated from incompatible waste streams before it enters the central waste facility.[1]

  • Segregation Rule #1 (Oxidizers): NEVER mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Bleach). The phenolic moiety can undergo rapid, exothermic oxidation.

  • Segregation Rule #2 (Bases): Avoid mixing with strong bases (NaOH, KOH) in the waste container.[1] Neutralization generates heat and may precipitate the free base (Indolin-5-ol), which is less stable and more prone to uncontrolled oxidation.[1]

  • Segregation Rule #3 (Halogens): Due to the presence of the bromide anion (

    
    ), this waste stream should be classified as Halogenated .[1] While some facilities allow ionic halides in non-halogenated streams, the safest "Universal Waste" protocol for organic salts is the Halogenated stream to ensure proper incineration temperatures and scrubbing.
    
Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct disposal pathway based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: Indolin-5-ol Hydrobromide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Liquid Bagging Double-bag in clear polyethylene bags (4 mil) SolidWaste->Bagging LabelSolid Label: 'Hazardous Waste - Solid' Constituents: Indolin-5-ol HBr Hazards: Toxic, Irritant Bagging->LabelSolid CentralAccumulation Transfer to Central Accumulation Area (CAA) LabelSolid->CentralAccumulation SolventCheck Identify Primary Solvent LiquidWaste->SolventCheck HaloStream Halogenated Organic Waste (Preferred Stream) SolventCheck->HaloStream Organic Solvent (DMSO, MeOH, DCM) AqueousStream Aqueous Waste (Only if pH 5-9 & <1% conc) SolventCheck->AqueousStream Water (Strict Limits Apply) HaloStream->CentralAccumulation AqueousStream->CentralAccumulation

Figure 1: Decision matrix for segregating Indolin-5-ol hydrobromide waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, spill cleanup residues, or contaminated weighing boats.

  • Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) jar or double-bag it using 4-mil chemically resistant polyethylene bags.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Indolin-5-ol hydrobromide.[1][2][4][5][6]

    • CAS: 1221257-43-7.[1][4][5][6][7]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (water/ethanol).[1] Dispose of the wipe in the same solid waste bag.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures or mother liquors.[1]

  • Solvent Compatibility Check: Ensure the solution does not contain oxidizers.[1][8]

  • Selection of Waste Container: Use a carboy designated for Halogenated Organic Solvents .[1]

    • Why Halogenated? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Bromide (

      
      ) counterion technically introduces halogens into the stream.[1] High-temperature incineration (required for halogenated waste) ensures the corrosive HBr generated during combustion is properly scrubbed.[1]
      
  • Transfer: Pour the solution into the carboy using a funnel to prevent spills. Do not fill >90% capacity.

  • pH Check (Optional but Recommended): If the solution is highly acidic (pH < 2) due to the hydrobromide salt, consider neutralizing to pH 5-9 with a dilute Sodium Bicarbonate (

    
    ) solution before adding to the waste carboy, provided this does not cause precipitation or exotherms.[1] Consult your facility's specific policy on neutralizing waste.[1]
    
Emergency Response (Spill Management)

If Indolin-5-ol hydrobromide is spilled outside a containment device:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a dust mask (N95) if powder is airborne.[1]

  • Neutralize & Absorb:

    • Solids: Cover with a wet absorbent pad to prevent dust generation, then scoop into a waste bag.[1]

    • Liquids: Absorb with vermiculite or a commercial organic spill kit.[1]

  • Clean Surface: Wash the contaminated surface with a 5% Sodium Bicarbonate solution to neutralize any residual hydrobromide acid, followed by water.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22020437, 5,6-Dihydroxyindoline hydrobromide (Analogous Structure/Salt Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Indolin-5-ol hydrobromide

Subject: Operational Safety & Handling Protocol: Indolin-5-ol Hydrobromide (CAS 1221257-43-7) Executive Summary & Chemical Profile This guide provides an operational framework for the safe handling of Indolin-5-ol hydrob...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol: Indolin-5-ol Hydrobromide (CAS 1221257-43-7)

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe handling of Indolin-5-ol hydrobromide . Unlike standard reagents, this compound presents a dual challenge: it is a halogenated salt (corrosivity/irritation potential) and an electron-rich bicycle (high susceptibility to oxidative degradation).

Successful use requires strict adherence to exclusion of oxygen/light during storage and dust control during handling.

Property Data Operational Implication
CAS Number 1221257-43-7Use for inventory tracking and waste labeling.
Formula

Halogenated waste stream required (Bromide).
Stability Air/Light SensitiveRapidly oxidizes to dark pigments (melanins) if exposed.
Acidity Weakly Acidic (HBr salt)Potential hydrolysis to hydrobromic acid in humid air.
GHS Class Irritant (Skin/Eye/Resp)Standard PPE + Engineering Controls mandatory.

Hazard Analysis & PPE Matrix

The "Why" Behind the Safety:

  • Respiratory Risk: As a hydrobromide salt, inhalation of dust can lead to the formation of hydrobromic acid upon contact with mucous membranes, causing severe irritation.

  • Dermal Risk: The phenolic hydroxyl group (5-OH) increases skin permeability, while the indoline core is a precursor to biologically active compounds, necessitating a "no-contact" policy.

Personal Protective Equipment (PPE) Standards
ZoneEquipmentTechnical Justification
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the fine particle size of the salt; airtight seal prevents dust entry.
Dermal Nitrile Gloves (Double Layer) Outer: 5 mil Nitrile (standard). Inner: 4 mil Nitrile (tactile). Reason: HBr salts can permeate thin latex; double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory N95 / P100 or Fume Hood Primary: Handle strictly inside a certified Fume Hood. Secondary: If weighing outside a hood (discouraged), a fit-tested N95 is the absolute minimum.
Body Lab Coat (Buttoned, Tyvek Cuffs) Prevents migration of dust onto street clothes. Tyvek sleeves recommended for high-volume weighing.

Operational Workflow: From Storage to Solution

This workflow is designed to maximize compound stability and operator safety.

Phase A: Receiving & Storage (The "Cold Chain")
  • Inspection: Upon receipt, inspect the bottle for yellowing or darkening. Pure Indolin-5-ol HBr should be an off-white to pale beige powder. Dark brown/black indicates oxidation.

  • Environment: Store at -20°C (Freezer) .

  • Desiccation: The container must be kept inside a secondary desiccated jar or bag. Causality: Moisture accelerates the dissociation of HBr, leading to acid hydrolysis of the salt.

Phase B: Weighing & Handling (The "Inert Loop")

Goal: Minimize oxygen exposure.

  • Equilibration: Allow the bottle to warm to room temperature before opening .

    • Why? Opening a cold bottle in a warm lab condenses atmospheric moisture directly onto the hygroscopic salt, ruining the remaining stock.

  • Engineering Control: Place the balance inside a chemical fume hood.

  • The "Blanket" Technique:

    • If available, flush the headspace of the stock bottle with Argon or Nitrogen gas immediately after removing the aliquot.

    • Seal with Parafilm® over the cap to prevent oxygen diffusion during long-term storage.

Phase C: Solubilization
  • Solvent Choice: Dissolve in degassed water, DMSO, or Methanol.

  • Acidification: If the free base is generated (by adding base), the compound becomes highly unstable. Keep the solution slightly acidic or neutral to maintain the stable ammonium salt form.

  • Usage Window: Prepare solutions fresh. Do not store dissolved stock for >24 hours unless frozen at -80°C.

Visualized Safety Logic

Figure 1: Hierarchy of Handling Controls

This diagram illustrates the decision-making process for safe handling based on the state of the reagent.

HandlingProtocol Start Start: Handling Indolin-5-ol HBr CheckState Check Physical State (Powder vs. Solution) Start->CheckState Powder Solid / Powder CheckState->Powder Solution Dissolved Solution CheckState->Solution Hood MANDATORY: Fume Hood (Dust Control) Powder->Hood High Inhalation Risk Bench Benchtop Allowed (If capped) Solution->Bench Low Inhalation Risk Weighing Weighing Protocol: 1. Warm to RT 2. Minimize Air Exposure 3. Argon Flush Hood->Weighing PPE PPE: Goggles + Double Nitrile Gloves Weighing->PPE Bench->PPE

Caption: Operational logic flow distinguishing high-risk powder handling (Red path) from lower-risk solution handling (Green path).

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not sweep dry dust (generates aerosols). Cover with a paper towel dampened with water (to suppress dust), then wipe up.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Clean the surface with a 10% bleach solution. Why? This oxidizes any remaining indole residues, destroying their biological activity and color potential, though it may turn the wipe brown/black temporarily.

Disposal Strategy
  • Waste Category: Halogenated Organic Waste .

  • Do NOT: Flush down the drain. The bromide ion and the indole core are regulated in many municipalities.

  • Protocol: Collect in a dedicated "Halogenated Solvents/Solids" carboy. Label clearly with "Contains Indolin-5-ol HBr".

Figure 2: Emergency Response Logic

EmergencyResponse Accident Accident Occurs Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Eye Wash Station (15 mins) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhal->FreshAir Medical Seek Medical Review (Show CAS 1221257-43-7) Wash->Medical Rinse->Medical FreshAir->Medical

Caption: Immediate triage steps for exposure. Note the requirement for 15-minute flushing due to the acidic nature of the HBr salt.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5817666, 5-Hydroxyindoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Salts. Retrieved from [Link]

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